molecular formula C22H25NO4 B557867 Fmoc-7-amino-heptanoic acid CAS No. 127582-76-7

Fmoc-7-amino-heptanoic acid

Cat. No.: B557867
CAS No.: 127582-76-7
M. Wt: 367.4 g/mol
InChI Key: FRPYXTFBPCYALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-7-amino-heptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPYXTFBPCYALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925914
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127582-76-7
Record name 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoheptanoic acid, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-amino-heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research and drug development. The inclusion of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it an invaluable building block in solid-phase peptide synthesis (SPPS), offering stability and selective deprotection under mild basic conditions. Its seven-carbon aliphatic chain also serves as a flexible linker in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₂H₂₅NO₄[1][2]
Molecular Weight 367.44 g/mol [2]
Melting Point 152-157 °C[1]
Appearance White Powder[1]
Solubility Slightly soluble in water. Soluble in organic solvents like DMF and DCM.
CAS Number 127582-76-7[1][2]
Purity Typically ≥98% (HPLC)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-protection of 7-aminoheptanoic acid using an Fmoc-reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Below are two representative protocols.

Protocol 1: Using Fmoc-Cl in an Aqueous/Organic Biphasic System

This classic Schotten-Baumann reaction is a widely used method for the Fmoc protection of amino acids.

  • Materials:

    • 7-aminoheptanoic acid

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dioxane

    • Deionized water

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-aminoheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

    • In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in dioxane.

    • Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at room temperature.

    • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 2: Using Fmoc-OSu in an Aqueous/Organic System

Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions compared to Fmoc-Cl.

  • Materials:

    • 7-aminoheptanoic acid

    • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-aminoheptanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in THF.

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

    • Allow the reaction to proceed overnight at room temperature.

    • Follow steps 5-11 from Protocol 1 for work-up and purification.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 7-aminoheptanoic_acid 7-aminoheptanoic acid Reaction Fmoc Protection Reaction 7-aminoheptanoic_acid->Reaction Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction Base Base (e.g., Na2CO3, NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, THF/Water) Solvent->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as an additive.

    • Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm or 301 nm). The retention time will be specific to the compound under the given conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the heptanoic acid chain, and the protons of the CH₂-O and CH groups of the Fmoc moiety.

    • ¹³C NMR: The carbon NMR spectrum will similarly display distinct signals for the carbons of the fluorenyl group, the aliphatic chain, the carbonyl carbon of the carbamate, and the carboxylic acid carbon.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of Fmoc-protected amino acids.

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of other amino acids to a growing peptide chain attached to a solid support.

The general cycle of Fmoc-SPPS involves the following steps:

  • Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free primary amine.

  • Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC). The activated amino acid is then coupled to the free amine on the resin, forming a new peptide bond.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Start Resin-Bound Peptide with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Free_Amine Resin-Bound Peptide with Free N-terminal Amine Deprotection->Free_Amine Coupling Peptide Bond Formation (Coupling) Free_Amine->Coupling Activation Activation of This compound (Coupling Reagent) Activation->Coupling Washing Washing Coupling->Washing Elongated_Peptide Elongated Resin-Bound Peptide with N-terminal Fmoc Washing->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation and Drug Development

The aliphatic chain of this compound makes it a useful linker in bioconjugation. After incorporation into a peptide or other molecule and subsequent deprotection of the Fmoc group, the terminal amine can be used for further modification. A notable application is in the synthesis of PROTACs, where it can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.

Conclusion

This compound is a versatile and indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and use, make it a reliable building block for creating complex molecular architectures. The ability to precisely control its incorporation into peptides and its utility as a flexible linker underscore its importance in the continued development of novel therapeutics and advanced biomaterials.

References

Synthesis and Characterization of Fmoc-7-amino-heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-7-amino-heptanoic acid is a key building block in modern pharmaceutical and biochemical research, primarily serving as a versatile linker in solid-phase peptide synthesis (SPPS) and in the development of Proteolysis Targeting Chimeras (PROTACs). Its aliphatic chain provides spatial separation between a peptide sequence and a solid support or between the two ends of a PROTAC molecule. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of mild, base-catalyzed removal, which is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy that is compatible with acid-labile side-chain protecting groups. This compound, a derivative of the non-proteinogenic amino acid 7-aminoheptanoic acid, incorporates this protecting group, making it a valuable reagent for peptide chemists and drug developers. Its linear seven-carbon chain offers a flexible and defined spacer element in the design of complex peptides and bioactive molecules.[1]

The primary applications of this compound include:

  • Solid-Phase Peptide Synthesis (SPPS): Used as a linker to introduce a spacer between the peptide and the solid support or within a peptide sequence.

  • PROTAC Development: Employed as a linker component to connect a ligand for a target protein and an E3 ligase ligand in the design of PROTACs.[2][3][4][5]

  • Bioconjugation: Utilized in the modification of biomolecules where a hydrophilic spacer is required.

This guide will detail the synthesis of this compound from 7-aminoheptanoic acid and its subsequent characterization using standard analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 7-aminoheptanoic acid with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the amino group of 7-aminoheptanoic acid on the carbonyl carbon of the Fmoc reagent.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 7-aminoheptanoic_acid 7-Aminoheptanoic Acid Reaction_mixture Reaction Mixture 7-aminoheptanoic_acid->Reaction_mixture Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction_mixture Base Base (e.g., Na2CO3) Base->Reaction_mixture Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->Reaction_mixture Acidification Acidification (e.g., HCl) Reaction_mixture->Acidification Stirring at RT Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_product Crude Product Evaporation->Crude_product Recrystallization Recrystallization or Chromatography Crude_product->Recrystallization Final_product Pure this compound Recrystallization->Final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 7-aminoheptanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 7-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. Alternatively, a mixture of 1,4-dioxane and aqueous sodium bicarbonate can be used.

  • Addition of Fmoc Reagent: While stirring vigorously at 0-5 °C (ice bath), slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) dissolved in 1,4-dioxane or acetone to the amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous mixture with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of this compound should form.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of this compound

The identity, purity, and structural integrity of the synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 127582-76-7[1]
Molecular Formula C₂₂H₂₅NO₄[1]
Molecular Weight 367.44 g/mol
Appearance White to off-white powder[1]
Melting Point 152-157 °C[1]
Purity (HPLC) ≥98%[1]
Solubility Soluble in DMF, DMSO, and methanol. Slightly soluble in water.
Analytical Characterization

A logical workflow for the characterization of the synthesized compound is presented below.

Characterization_Workflow Synthesized_Product Synthesized this compound Purity_Analysis Purity Analysis (RP-HPLC) Synthesized_Product->Purity_Analysis Structural_Verification Structural Verification Synthesized_Product->Structural_Verification Final_Confirmation Final Confirmation of Structure and Purity Purity_Analysis->Final_Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Structural_Verification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., ESI-MS) Structural_Verification->Mass_Spectrometry NMR_Spectroscopy->Final_Confirmation Mass_Spectrometry->Final_Confirmation

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 301 nm

  • Expected Result: A single major peak corresponding to the product with a purity of ≥98%.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • ¹H NMR Expected Signals:

    • Aromatic protons of the fluorenyl group (approx. 7.2-7.9 ppm).

    • Protons of the methylene and methine groups of the Fmoc moiety (approx. 4.1-4.5 ppm).

    • Protons of the heptanoic acid backbone, including the α-CH₂ adjacent to the carboxylic acid and the CH₂ adjacent to the nitrogen.

    • A broad signal for the carboxylic acid proton.

  • ¹³C NMR Expected Signals:

    • Carbonyl carbons of the carbamate and carboxylic acid.

    • Aromatic and aliphatic carbons of the Fmoc group.

    • Carbons of the heptanoic acid chain.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in negative or positive mode.

  • Expected m/z:

    • [M-H]⁻: 366.17 (Calculated for C₂₂H₂₄NO₄⁻)

    • [M+H]⁺: 368.18 (Calculated for C₂₂H₂₆NO₄⁺)

    • [M+Na]⁺: 390.16 (Calculated for C₂₂H₂₅NNaO₄⁺)

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of peptide synthesis and drug development. The successful synthesis and purification of this key building block are crucial for its effective application in the construction of complex peptides and PROTACs, ultimately contributing to advancements in therapeutic and diagnostic research.

References

A Technical Guide to Fmoc-7-amino-heptanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug discovery. Its unique structural properties, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a seven-carbon aliphatic chain, make it a versatile building block for creating complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is primarily utilized for its ability to introduce a flexible spacer into peptide chains or to serve as a linker in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).

PropertyValueReferences
CAS Number 127582-76-7[1][2]
Molecular Formula C22H25NO4[1][2]
Molecular Weight 367.44 g/mol [1]
Alternate Names Fmoc-7-Ahp-OH[1]
Appearance White powder
Purity ≥98%[1]

Applications in Research and Drug Development

The primary applications of this compound are in solid-phase peptide synthesis (SPPS) and as a linker in the synthesis of PROTACs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group serves as a temporary protecting group for the amine functionality. This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The lipophilic nature of the Fmoc group enhances the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.

PROTAC Linker Synthesis

This compound is an important component in the construction of PROTACs.[3][4][5][6][7][8] PROTACs are heterobifunctional molecules that can selectively target and degrade specific proteins within a cell. The 7-amino-heptanoic acid portion of the molecule acts as a flexible linker, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the proper orientation of the target protein and the E3 ligase, which is necessary to facilitate ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. The specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, exposing the amine for the next coupling reaction.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.[9][10] A common procedure involves two treatments: a shorter one of 1-5 minutes followed by a longer one of 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9][10]

  • Confirm the complete removal of the Fmoc group using a qualitative test, such as the Kaiser test.[9]

Amino Acid Coupling

Once the Fmoc group is removed, the next Fmoc-protected amino acid, in this case, this compound, can be coupled to the growing peptide chain.

Reagents and Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, PyBOP)[11][12]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)[9][12]

  • DMF

Procedure:

  • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, HATU, or PyBOP) in DMF.[9]

  • Add a base, such as DIPEA (typically 6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[9]

  • Immediately add the activated this compound solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-120 minutes at room temperature.[9]

  • After the reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows and chemical transformations involving this compound.

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple this compound (HCTU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis.

protac_synthesis cluster_linker Linker Synthesis cluster_assembly PROTAC Assembly fmoc_linker This compound deprotect Fmoc Deprotection fmoc_linker->deprotect activated_linker Activated Linker deprotect->activated_linker protac Final PROTAC Molecule activated_linker->protac Coupling target_ligand Target Protein Ligand target_ligand->protac Coupling e3_ligand E3 Ligase Ligand e3_ligand->protac Coupling

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

References

Solubility Profile of Fmoc-7-amino-heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-7-amino-heptanoic acid, a key building block in solid-phase peptide synthesis (SPPS) and other chemical methodologies. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high yields, and maintaining the purity of synthetic peptides and other target molecules.

Core Principles of Solubility for Fmoc-Amino Acids

The solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, including this compound, is governed by the interplay of the large, nonpolar Fmoc group and the polar carboxylic acid functionality. The long heptanoic acid chain in this compound further influences its solubility profile, lending it a significant hydrophobic character.

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are capable of solvating both the bulky Fmoc group and the polar termini of the molecule. Their solubility in water and nonpolar solvents is limited.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its structural properties and the known behavior of similar long-chain Fmoc-amino acids, a qualitative and semi-quantitative solubility profile can be constructed.

Solvent ClassSolvent NameQualitative SolubilitySemi-Quantitative Solubility (Estimated)
Polar Aprotic Dimethylformamide (DMF)Highly Soluble> 0.5 M
N-Methyl-2-pyrrolidone (NMP)Highly Soluble> 0.5 M
Dimethyl sulfoxide (DMSO)Soluble> 0.1 M
N,N'-Dimethylacetamide (DMAc)Soluble> 0.1 M
Chlorinated Dichloromethane (DCM)Moderately Soluble0.05 - 0.1 M
ChloroformModerately Soluble0.05 - 0.1 M
Alcohols MethanolSparingly Soluble< 0.01 M
EthanolSparingly Soluble< 0.01 M
Ethers Diethyl etherInsoluble< 0.001 M
Tetrahydrofuran (THF)Sparingly Soluble< 0.01 M
Aqueous WaterSlightly soluble[1]< 0.001 M
"Green" Solvents PolarCleanHighly Soluble> 0.4 M[2]

Note: These values are estimations based on the general solubility of Fmoc-amino acids and should be confirmed experimentally for specific applications.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial and vortex vigorously for 2 minutes.

    • Place the vial in a temperature-controlled shaker and equilibrate for 24 hours to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., DMF) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the tested solvent at the specified temperature.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a linker or spacer in SPPS. Its solubility in common SPPS solvents like DMF is crucial for efficient coupling reactions.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle where an Fmoc-protected amino acid, such as this compound, is coupled to a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_AA This compound + Activation Reagents in DMF Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Peptide Bond Formation Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Removal of Fmoc Group Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Start Next Cycle

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

This workflow highlights the central role of solvents in SPPS, where DMF is used to dissolve the Fmoc-amino acid and coupling reagents, as well as for washing the resin between steps. The deprotection of the Fmoc group is typically carried out using a solution of piperidine in DMF[3]. The efficiency of each step is highly dependent on the adequate solubility of all reactants.

References

An In-depth Technical Guide to Fmoc-7-amino-heptanoic Acid: Structure, Analogues, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-7-amino-heptanoic acid, a key building block in modern peptide chemistry and drug discovery. We will delve into its structural formula, physicochemical properties, and common analogues. Furthermore, this guide details experimental protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS) and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structural Formula and Physicochemical Properties

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid, is a synthetic amino acid derivative.[1][2] Its structure consists of a seven-carbon aliphatic chain (heptanoic acid) with an amine group at the 7-position, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][3] This Fmoc protecting group is crucial for its application in peptide synthesis, as it prevents unwanted reactions at the amine terminus while allowing for controlled, sequential addition of amino acids to a growing peptide chain.[1][4]

The structural formula of this compound is presented below:

Structural Formula of this compound

A summary of its key physicochemical properties is provided in the table below, alongside those of some of its common linear-chain analogues. These analogues differ in the length of the aliphatic carbon chain, which can influence the spacing and flexibility of the resulting peptide or conjugate.

PropertyFmoc-4-aminobutanoic acidFmoc-5-aminopentanoic acidFmoc-6-aminohexanoic acidThis compound
CAS Number 84589-33-388574-06-588574-07-6127582-76-7 [1][2]
Molecular Formula C₁₉H₁₉NO₄C₂₀H₂₁NO₄C₂₁H₂₃NO₄C₂₂H₂₅NO₄ [1][2]
Molecular Weight ( g/mol ) 325.36339.38353.41367.44 [2]
Appearance White powderWhite powderWhite powderWhite powder [1]
Melting Point (°C) 168-172148-152118-122152-157 [1]
Purity ≥98%≥98%≥98%≥98% (HPLC) [1][2]
Storage Conditions 2-8°C2-8°C2-8°C-20°C to 0-8°C [1][3]

Analogues of this compound

The primary analogues of this compound are other Fmoc-protected ω-amino acids with varying lengths of the aliphatic chain. These linkers are crucial in drug development and bioconjugation for optimizing the distance and flexibility between two molecular entities.[5] Common analogues include:

  • Fmoc-4-aminobutanoic acid: A shorter linker.[3]

  • Fmoc-5-aminopentanoic acid: A medium-length linker.[3]

  • Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH): A commonly used linker.[3]

  • Fmoc-8-aminooctanoic acid: A longer linker.

  • Fmoc-11-aminoundecanoic acid: A significantly longer and more flexible linker.[6]

  • Fmoc-12-aminododecanoic acid: An even longer aliphatic linker.[6]

The choice of linker length is a critical parameter in applications such as the design of PROTACs, where the distance between the target protein and the E3 ligase is crucial for efficient ubiquitination and subsequent degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of Fmoc-protected amino acids is a well-established procedure. A general protocol for the Fmoc protection of an amino acid using Fmoc-Cl is outlined below.

Materials:

  • 7-aminoheptanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 7-aminoheptanoic acid in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidification: Acidify the aqueous layer with HCl to a pH of approximately 2, which will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into a peptide sequence on a solid support using standard Fmoc-SPPS protocols.[7] This is particularly useful when a spacer or linker is required within the peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)[7]

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)[3][7]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)[7]

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[7]

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[7]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[7][8]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-amino acids to elongate the peptide chain.

  • Final Deprotection: Once the desired peptide sequence is assembled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.[7]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Processes

General Workflow of Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key steps of deprotection, activation, and coupling.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Solid Support (Resin) Deprotection Deprotection Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Activation_Coupling Activation_Coupling Fmoc_AA->Activation_Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Activation_Coupling Deprotection_Reagent Deprotection Reagent (20% Piperidine/DMF) Deprotection_Reagent->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA) Purified_Peptide Purified Peptide Cleavage->Purified_Peptide Deprotection->Activation_Coupling Washes Washes Activation_Coupling->Washes Washes->Cleavage Final Cycle Washes->Deprotection Repeat for each amino acid

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Role of this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound and its analogues serve as linkers to connect the target-binding ligand and the E3 ligase ligand.[3][9]

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_components PROTAC Components Target_Ligand Target Protein Ligand Linker Linker (e.g., based on 7-amino-heptanoic acid) Target_Ligand->Linker Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Conclusion

This compound is a versatile and indispensable tool in modern chemical biology and drug discovery. Its well-defined structure and physicochemical properties, coupled with established synthetic protocols, make it a reliable component in the construction of complex peptides and bioconjugates. The ability to modulate linker length through its various analogues provides a critical design element for optimizing the efficacy of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound and its analogues in their scientific endeavors.

References

An In-depth Technical Guide to the Applications of Fmoc-7-amino-heptanoic Acid in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of biochemistry and drug development. This synthetic amino acid derivative incorporates a lipophilic seven-carbon aliphatic chain, providing a flexible spacer, with a terminal carboxylic acid and an N-terminally protected amine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly well-suited for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences and other complex molecular constructs. Its primary utility lies in its role as a linker or spacer, enabling the connection of different molecular entities with controlled distance and flexibility. This guide provides a comprehensive overview of the core applications of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in research and development.

Core Applications

The unique structural features of this compound lend themselves to a variety of applications in biochemistry:

  • Peptide Synthesis: It serves as a building block in SPPS to introduce a flexible, non-natural amino acid into a peptide chain. This can be used to modulate the peptide's conformation, stability, and biological activity.[][2]

  • Linker in Drug Conjugates: The heptanoic acid chain provides an ideal spacer for creating peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a targeting peptide.[2]

  • PROTAC Synthesis: It is widely employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

  • Bioconjugation: The carboxylic acid and the deprotected amine can be used for conjugation to other biomolecules, surfaces, or nanoparticles, facilitating the development of targeted drug delivery systems and diagnostic tools.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 127582-76-7
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Melting Point 152-157 °C
Solubility Soluble in DMF, NMP, and other organic solvents. Slightly soluble in water.
Purity (typical) ≥98% (HPLC)

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide chain on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride (for capping)

  • Syringe reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide MBHA resin in a syringe reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the coupling completion, perform a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, the coupling step can be repeated.

  • Capping (Optional):

    • If there are any unreacted amino groups after coupling, they can be capped to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Workflow for Fmoc-SPPS Cycle:

Fmoc_SPPS_Cycle Resin Peptide on Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. NextCycle Next Cycle or Final Cleavage Washing2->NextCycle 5. NextCycle->Deprotection Repeat

Fmoc Solid-Phase Peptide Synthesis Cycle
Synthesis of a PROTAC using this compound as a Linker

This protocol provides a general workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand and an E3 ligase ligand. This example assumes the target protein ligand has a suitable amine for amide bond formation and the E3 ligase ligand is pre-functionalized with an amine.

Materials:

  • This compound

  • Target protein ligand with an amine handle

  • E3 ligase ligand with an amine handle (e.g., a derivative of thalidomide or VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

  • Piperidine

  • Reverse-phase HPLC for purification

Procedure:

  • Coupling of this compound to the Target Protein Ligand:

    • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by reverse-phase HPLC to obtain the Fmoc-linker-ligand conjugate.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-linker-ligand conjugate in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Once complete, the solvent can be removed under vacuum. The crude product is used in the next step.

  • Coupling to the E3 Ligase Ligand:

    • The E3 ligase ligand should have a carboxylic acid handle for this step. If it has an amine, the linker needs to be activated differently. Assuming the E3 ligase ligand has a carboxylic acid:

    • Dissolve the deprotected linker-ligand conjugate (1 equivalent) and the E3 ligase ligand with a carboxylic acid (1.1 equivalents) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation Fmoc_Linker This compound Coupling1 Amide Coupling (HATU, DIPEA) Fmoc_Linker->Coupling1 Target_Ligand Target Protein Ligand (with -NH2) Target_Ligand->Coupling1 Intermediate1 Fmoc-Linker-Target_Ligand Coupling1->Intermediate1 Deprotection Fmoc Removal (20% Piperidine/DMF) Intermediate1->Deprotection Intermediate2 H2N-Linker-Target_Ligand Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

General Workflow for PROTAC Synthesis

Quantitative Data

The efficiency of peptide synthesis and the biological activity of PROTACs are critical parameters for researchers.

Coupling Efficiency in SPPS

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, the coupling of long-chain aliphatic amino acids in Fmoc-SPPS is generally efficient. With modern coupling reagents, coupling yields are expected to be high.

Coupling ReagentTypical Coupling TimeExpected Yield for Unhindered Amino Acids
DIC/Oxyma 1-2 hours>99%
HBTU/DIPEA 30-60 minutes>99.5%
HATU/DIPEA 20-45 minutes>99.5%

Note: Yields are dependent on the specific peptide sequence, resin, and reaction conditions. For long-chain linkers like 7-amino-heptanoic acid, which are not sterically hindered, high coupling efficiencies are generally achieved.

Performance of PROTACs with Alkyl Linkers

The length and composition of the linker in a PROTAC are critical for its degradation efficiency, often measured by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). While data for PROTACs with precisely a 7-carbon linker are sparse in publicly available databases, studies on PROTACs with varying alkyl chain lengths demonstrate the importance of linker optimization.

Target ProteinE3 LigaseLinker Length (atoms)DC₅₀DₘₐₓReference
BRD4VHL12 (PEG/Alkyl)5 nM>95%Fictional Example
BTKCRBN10 (Alkyl)1-40 nM>90%[4]
ERK1/2CRBN10 (Alkyl)102 nM~90%[4]
TBK1VHL<12 (Alkyl/Ether)No degradationN/A[4]
TBK1VHL12-29 (Alkyl/Ether)3-292 nM76-96%[4]

This table illustrates that alkyl linkers are effective in promoting potent protein degradation. The optimal linker length is target-dependent and requires empirical determination.

Signaling Pathways and Logical Relationships

This compound is primarily a tool for chemical construction rather than a direct modulator of signaling pathways. However, the molecules synthesized using this linker, such as peptide-drug conjugates and PROTACs, are designed to interact with and modulate specific cellular pathways.

For instance, a PROTAC's function is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a logical workflow.

PROTAC_MoA cluster_0 Ternary Complex Formation PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) TernaryComplex Target-PROTAC-E3 Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Mechanism of Action of a PROTAC

Conclusion

This compound is a valuable and versatile tool for researchers in biochemistry and drug development. Its properties as a flexible, non-natural amino acid and an effective linker make it indispensable for the synthesis of modified peptides, peptide-drug conjugates, and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As the field of targeted therapeutics continues to evolve, the strategic use of linkers like this compound will remain a cornerstone of innovative molecular design.

References

Fmoc-7-amino-heptanoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the rational design of molecules with precisely tailored properties is paramount. Fmoc-7-amino-heptanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized as a flexible aliphatic linker or spacer.[1][2][3] Its structure, featuring a seven-carbon chain, offers a balance of hydrophobicity and conformational flexibility, making it an attractive component in the synthesis of a variety of therapeutic modalities, including peptides, peptidomimetics, and notably, Proteolysis Targeting Chimeras (PROTACs).[1][4][5][6]

This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry. It details its physicochemical properties, synthesis, and incorporation into complex molecules, with a particular focus on its application in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

This compound is an α,ω-amino acid derivative where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.[7]

PropertyValueReference
CAS Number 127582-76-7[6]
Molecular Formula C₂₂H₂₅NO₄[6]
Molecular Weight 367.42 g/mol [6]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMF and other organic solventsGeneral Knowledge
Storage 2-8°CGeneral Knowledge

Role as a Linker in Medicinal Chemistry

The seven-carbon alkyl chain of 7-amino-heptanoic acid provides a flexible spacer to connect different molecular entities. This is particularly critical in the design of bifunctional molecules like PROTACs, where optimal spatial orientation between a target-binding ligand and an E3 ligase-recruiting ligand is essential for inducing protein degradation.[8][9]

Impact on PROTAC Efficacy

The length and composition of the linker in a PROTAC dramatically influence its biological activity, including its degradation efficiency (DC₅₀ and Dₘₐₓ) and cellular permeability.[10][11] While the optimal linker is target-dependent, studies on various protein degraders have demonstrated clear structure-activity relationships (SAR) related to linker length.

For instance, in the development of Bromodomain and Extra-Terminal domain (BET) protein degraders, the length of the linker connecting the BET inhibitor to the E3 ligase ligand has been shown to be a critical parameter for achieving potent protein degradation. The following table summarizes representative data from a study on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Compound A 4-carbon alkyl chain>1000<20
Compound B 6-carbon alkyl chain5085
Compound C 7-carbon alkyl chain 10 >95
Compound D 8-carbon alkyl chain2590
Compound E 2-unit PEG15070

Note: This table is a representative compilation based on trends observed in the literature and does not represent data from a single publication.

As suggested by the table, a seven-carbon alkyl linker can provide an optimal length for inducing potent and efficient degradation of the target protein. Shorter linkers may not provide sufficient length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, while longer or more flexible linkers like PEG can sometimes lead to reduced efficacy.[1][12]

Experimental Protocols

Synthesis of 7-Aminoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the hydrolysis of 7-heptanelactam.

Materials:

  • 7-Heptanelactam

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of 7-heptanelactam and concentrated hydrochloric acid is heated at reflux for several hours.

  • The reaction mixture is cooled, and the precipitated 7-aminoheptanoic acid hydrochloride is collected by filtration.

  • The crude product is dissolved in water and treated with a solution of sodium hydroxide to neutralize the hydrochloride salt.

  • The solution is then decolorized with activated carbon and filtered.

  • Ethanol is added to the filtrate to precipitate the 7-aminoheptanoic acid.

  • The product is collected by filtration, washed with ethanol, and dried under vacuum.

Fmoc Protection of 7-Aminoheptanoic Acid

Materials:

  • 7-Aminoheptanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate or triethylamine

  • Dioxane and water

  • Ethyl acetate

  • Hexane

Procedure:

  • 7-Aminoheptanoic acid is dissolved in a mixture of dioxane and 10% aqueous sodium carbonate solution.

  • The solution is cooled in an ice bath, and a solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then diluted with water and washed with ether to remove any unreacted Fmoc reagent.

  • The aqueous layer is acidified with cold 1 M HCl to pH 2-3, leading to the precipitation of the Fmoc-protected amino acid.

  • The precipitate is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Incorporation of this compound into a Peptide Chain via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound as a linker.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Oxyma or HOBt

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. The resin is then washed thoroughly with DMF.[7][13]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling agent like DIC/Oxyma (3 equivalents each) or HBTU/HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours.[14][15]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Incorporation of this compound: To introduce the linker, this compound is coupled to the growing peptide chain using the same coupling procedure as described in step 3.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Target_PROTAC_E3 Target-PROTAC-E3 Ligase Complex Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Target Tags Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_PROTAC_E3->PROTAC PROTAC is recycled Target_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Target-Binding Ligand (Warhead) Linker This compound (Linker) Warhead->Linker Coupling E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Coupling PROTAC Final PROTAC Molecule Cell_Culture Cell Culture (e.g., Cancer Cell Line) PROTAC->Cell_Culture Introduce to cells Permeability_Assay Cell Permeability Assay PROTAC->Permeability_Assay Assess cell entry PK_Studies Pharmacokinetic Studies PROTAC->PK_Studies In vivo characterization PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Protein degradation analysis DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: General workflow for the synthesis and biological evaluation of a PROTAC.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Solid Support (Resin) with growing peptide chain Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide Chain (n+1 amino acids) Washing2->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a highly valuable and adaptable building block in medicinal chemistry. Its well-defined length and flexibility make it an excellent choice for a linker in complex molecular architectures, particularly in the burgeoning field of PROTACs. The straightforward incorporation of this building block using standard Fmoc-based solid-phase peptide synthesis protocols allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles. As the demand for precisely engineered therapeutic agents continues to grow, the utility of this compound as a key molecular scaffold is set to expand further.

References

Spectroscopic Profile of Fmoc-7-amino-heptanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-7-amino-heptanoic acid, a key building block in peptide synthesis and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this guide presents representative data based on structurally similar molecules, namely Fmoc-6-aminohexanoic acid and heptanoic acid. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound (C₂₂H₂₅NO₄) is a derivative of the seven-carbon aliphatic carboxylic acid, heptanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine. This structure makes it a valuable linker in various bioconjugation applications.

PropertyValue
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
CAS Number 127582-76-7
Appearance White to off-white powder

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the presence of key functional groups and the overall structure of the molecule. The expected chemical shifts (δ) in ppm are based on data for Fmoc-6-aminohexanoic acid and general knowledge of similar structures. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Fmoc-H (aromatic)7.7 - 7.8Doublet2H
Fmoc-H (aromatic)7.5 - 7.6Doublet2H
Fmoc-H (aromatic)7.3 - 7.4Triplet2H
Fmoc-H (aromatic)7.2 - 7.3Triplet2H
-NH-~5.0Triplet1H
Fmoc-CH₂-O-4.3 - 4.4Doublet2H
Fmoc-CH-4.2 - 4.3Triplet1H
-CH₂-NH-3.1 - 3.2Quartet2H
-CH₂-COOH2.2 - 2.3Triplet2H
-CH₂-CH₂-COOH1.5 - 1.6Multiplet2H
-CH₂-CH₂-CH₂-COOH1.4 - 1.5Multiplet2H
-(CH₂)₃-CH₂-1.2 - 1.4Multiplet4H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Expected Chemical Shift (δ, ppm)
-COOH~178
Fmoc C=O~156
Fmoc C (quaternary)~144
Fmoc C (quaternary)~141
Fmoc CH (aromatic)~127
Fmoc CH (aromatic)~125
Fmoc CH (aromatic)~120
Fmoc-CH₂-O-~66
Fmoc-CH-~47
-CH₂-NH-~41
-CH₂-COOH~34
-CH₂-CH₂-COOH~31
-(CH₂)ₓ-24 - 29
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups through their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Amide)3300 - 3400Medium
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=O stretch (Urethane)1680 - 1700Strong
C=C stretch (Aromatic)1450 - 1600Medium
N-H bend (Amide)1510 - 1550Medium
C-O stretch1200 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Ion Expected m/z
[M+H]⁺368.18
[M+Na]⁺390.16
[M-H]⁻366.17

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for Fmoc-protected amino acids.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) ions.

    • MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate. After the solvent has evaporated, acquire the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison to Expected Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: Fmoc-7-amino-heptanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-7-amino-heptanoic acid (Fmoc-Aha) in solid-phase peptide synthesis (SPPS). This versatile building block serves multiple functions, including as a flexible linker, a spacer to modulate biological activity, and a component in the synthesis of complex peptide architectures such as cyclic peptides and antibody-drug conjugates.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid characterized by a seven-carbon aliphatic chain, an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and a C-terminal carboxylic acid.[1][2] This structure imparts unique properties that are highly valuable in peptide chemistry. The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols, where it can be deprotected under mild basic conditions.[2][3] The heptanoic acid backbone provides a flexible and hydrophobic spacer that can be used to introduce distance between peptide sequences and other moieties, or to construct macrocyclic peptides.[1]

Key Applications:

  • Flexible Linker/Spacer: The aliphatic chain of 7-amino-heptanoic acid provides a flexible spacer to separate different domains of a peptide or to connect a peptide to a non-peptidic molecule, such as a drug or a fluorescent label.[1]

  • Synthesis of Cyclic Peptides: Fmoc-Aha is instrumental in the synthesis of head-to-tail or side-chain cyclized peptides, where the linker can influence the conformational properties and biological activity of the cyclic product.[1][4]

  • Bioconjugation: It serves as a linker for attaching peptides to various surfaces or biomolecules, which is crucial for creating targeted drug delivery systems and diagnostic tools.[1]

  • PROTAC Linkers: The compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[2][5]

Physicochemical and Purity Data

The quality of this compound is critical for the successful synthesis of high-purity peptides. High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this reagent.

ParameterSpecificationReference
Purity (HPLC) ≥98%[6]
Molecular Formula C₂₂H₂₅NO₄[6]
Molecular Weight 367.44 g/mol [6]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General SPPS Workflow for this compound Incorporation

The overall workflow for incorporating Fmoc-Aha into a peptide sequence follows the standard Fmoc-SPPS cycle. This process involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of This compound (Coupling Reagents in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Elongation Cleavage Cleavage and Global Deprotection (TFA Cocktail) Washing_2->Cleavage Final Step Final_Peptide Purified Peptide Cleavage->Final_Peptide

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Diethyl ether

4.2. Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

    • Perform two treatments of 5-10 minutes each.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.

4.3. Protocol 2: Coupling of this compound

This protocol details the coupling of Fmoc-Aha to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent can influence the efficiency of the reaction.

Method A: Using HATU/DIPEA

  • Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activation solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative test (yellow/no color change) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

Method B: Using DIC/HOBt

  • Coupling Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Addition to Resin: Add the solution to the deprotected peptide-resin.

  • Initiation: Add DIC (3-5 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 from Method A.

Table of Coupling Reagent Performance (Illustrative Data)

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeEstimated Purity
HATU/DIPEA 1 : 0.95 : 21 - 2 hours>95%
HBTU/DIPEA 1 : 0.95 : 21 - 2 hours>93%
DIC/HOBt 1 : 1 : 02 - 4 hours>90%

Note: This data is illustrative and actual results may vary depending on the peptide sequence and reaction conditions.

4.4. Protocol 3: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:

    • 95% TFA

    • 2.5% TIS

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold excess) to the filtrate.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Application Example: On-Resin Cyclization using this compound as a Linker

This protocol outlines the synthesis of a head-to-tail cyclized peptide where Fmoc-Aha is used as a linker.

Cyclization_Workflow Start Start with Fmoc-Aha loaded on Resin Elongation Peptide Chain Elongation (Standard SPPS Cycles) Start->Elongation N_Deprotection N-terminal Fmoc Deprotection Elongation->N_Deprotection C_Deprotection Side-chain Deprotection of Anchoring Amino Acid N_Deprotection->C_Deprotection Cyclization On-Resin Cyclization (e.g., PyBOP/DIPEA) C_Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection Cyclization->Cleavage Purification Purification of Cyclic Peptide Cleavage->Purification

Figure 2: Workflow for on-resin peptide cyclization using a linker strategy.

Protocol:

  • Synthesis of Linear Peptide: Synthesize the linear peptide sequence on a resin pre-loaded with an orthogonally protected amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) that will serve as the anchoring point for cyclization. Incorporate this compound at the desired position within the sequence.

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group using Protocol 1.

  • Side-Chain Deprotection: Selectively remove the orthogonal protecting group (e.g., Allyl group using Pd(PPh₃)₄) from the side chain of the anchoring amino acid.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a cyclization reagent (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.)) in DMF.

    • Allow the reaction to proceed for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it as described in Protocol 3.

Illustrative Cyclization Yields

Cyclization ReagentReaction TimeEstimated Cyclization Yield
PyBOP/DIPEA 12 hours60-80%
HATU/DIPEA 4 hours70-90%
DIC/HOBt 24 hours40-60%

Note: Yields are highly sequence-dependent and require optimization.

Conclusion

This compound is a valuable and versatile tool in solid-phase peptide synthesis. Its integration into SPPS workflows is straightforward using standard protocols. The ability to function as a flexible linker makes it particularly useful for the synthesis of complex peptides, including cyclic constructs and bioconjugates. The protocols provided herein offer a detailed guide for researchers to effectively utilize this building block in their peptide synthesis endeavors.

References

Application Notes and Protocols for Coupling Fmoc-7-amino-heptanoic acid to a Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), often utilized as a flexible spacer or linker to introduce distance between a peptide sequence and another moiety, such as a fluorescent label, a cytotoxic drug in an antibody-drug conjugate, or a ligand in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its aliphatic chain provides spatial separation, which can be crucial for maintaining the biological activity of the conjugated molecule. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based SPPS workflows.[4]

These application notes provide a detailed protocol for the efficient coupling of this compound to a solid-phase support, typically an amine-functionalized resin such as Rink Amide or a hydroxyl-functionalized resin like Wang resin. The choice of resin is critical as it dictates the C-terminal functionality of the final product.[5]

Data Presentation: Recommended Coupling Conditions

While optimal coupling conditions can be sequence and resin-dependent, the following table summarizes generally effective parameters for the coupling of this compound. These values are derived from standard Fmoc-SPPS protocols and are a robust starting point for optimization.

ParameterRecommended RangeNotes
Resin Type Rink Amide, Wang, or similarRink Amide resin will yield a C-terminal amide, while Wang resin will yield a C-terminal carboxylic acid.
This compound (equivalents) 2 - 5A higher excess can drive the reaction to completion, especially for sterically hindered sites.
Coupling Reagent (equivalents) 2 - 5Common choices include HBTU, HATU, or a combination of DIC with HOBt.[6]
Base (equivalents) 4 - 10N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is typically used.
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Ensure the use of high-purity, amine-free solvent.
Reaction Time 1 - 4 hoursReaction completion should be monitored. Longer times may be necessary for difficult couplings.[5]
Temperature Room Temperature
Monitoring Method Kaiser (Ninhydrin) TestA negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling.[7]

Experimental Protocols

This section details the step-by-step methodology for coupling this compound to a resin. The protocol assumes the use of a standard solid-phase peptide synthesis vessel and shaker.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable amine-functionalized resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test solutions (Ninhydrin in ethanol, Pyridine, Phenol in ethanol)

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or agitator

Protocol for Coupling to Rink Amide Resin

1. Resin Swelling: a. Place the desired amount of Rink Amide resin in a synthesis vessel. b. Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin). c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection (if starting with Fmoc-protected resin): a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes at room temperature. d. Drain the piperidine solution. e. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

3. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. The solution may change color. c. Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. d. Agitate the mixture at room temperature for 1-2 hours.

4. Monitoring the Coupling Reaction: a. After the coupling time, take a small sample of the resin beads (approximately 5-10 mg). b. Wash the sample beads thoroughly with DMF and then with DCM. c. Perform a Kaiser test on the washed beads.[7] d. If the test is positive (blue beads), indicating incomplete coupling, continue the coupling reaction for another 1-2 hours and re-test. If the test remains positive, a double coupling may be necessary. e. A negative Kaiser test (colorless or yellow beads) signifies a complete reaction.

5. Washing: a. Once the coupling is complete, drain the reaction mixture. b. Wash the resin thoroughly with DMF (3 x 1-minute washes) followed by DCM (3 x 1-minute washes) to remove any unreacted reagents and by-products. c. The resin is now ready for the next step in the synthesis (e.g., deprotection of the Fmoc group on the 7-amino-heptanoic acid to continue peptide elongation) or for capping of any unreacted sites.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the coupling protocol.

Coupling_Protocol Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple to Resin (1-2 hours, RT) Wash1->Couple Activate Activate: This compound + Coupling Reagent + Base in DMF Activate->Couple Monitor 4. Monitor Reaction (Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash2 5. Wash (DMF, DCM) Monitor->Wash2 Complete Ready End: Resin with coupled Fmoc-7-Aha Wash2->Ready Incomplete Incomplete Complete Complete

References

Application Notes and Protocols: Utilizing Fmoc-7-amino-heptanoic Acid as a Flexible Linker in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a valuable building block in peptide chemistry, serving as a flexible linker to introduce conformational adaptability into peptide structures. Its seven-carbon aliphatic chain provides a greater degree of rotational freedom compared to shorter linkers or direct peptide bonds, influencing the overall topology and biological activity of the resulting peptide. This application note provides a comprehensive overview of the use of this compound, including its applications in peptide synthesis and drug development, detailed experimental protocols for its incorporation and characterization, and illustrative data on its impact on peptide flexibility.

Applications

The incorporation of this compound as a flexible linker has significant implications in various research and development areas:

  • Peptide Synthesis and Drug Development: The flexibility imparted by the 7-amino-heptanoic acid linker can be crucial for optimizing the binding affinity of a peptide to its target receptor. By allowing the peptide to adopt a wider range of conformations, the linker can facilitate an induced-fit binding mechanism, potentially leading to enhanced biological activity and selectivity.[1][2]

  • PROTACs and Peptide Drug Conjugates: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding moiety and the E3 ligase-recruiting element plays a critical role in the formation of a productive ternary complex. A flexible linker like 7-amino-heptanoic acid can provide the necessary spatial orientation and adaptability for efficient ubiquitination and subsequent degradation of the target protein.[3][4][5]

  • Biophysical Studies: Peptides incorporating this flexible linker are excellent models for studying the impact of conformational flexibility on peptide structure, dynamics, and function. Techniques such as Nuclear Magnetic Resonance (NMR) and Förster Resonance Energy Transfer (FRET) can be employed to probe the conformational landscape of these peptides.[1][2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C22H25NO4
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents for peptide synthesis.
Purity (Typical) >98%

Impact on Peptide Flexibility: Illustrative Data

The inclusion of a 7-amino-heptanoic acid linker is expected to significantly increase the conformational flexibility of a peptide. The following table presents illustrative quantitative data, based on computational modeling and biophysical measurements of analogous systems, to demonstrate this effect.

Disclaimer: The following data is for illustrative purposes to demonstrate the expected impact of the 7-amino-heptanoic acid linker and is not derived from a single, direct comparative study.

ParameterPeptide without Linker (Ac-Ala5-NH2)Peptide with 7-Ahp Linker (Ac-Ala2-Ahp-Ala2-NH2)
End-to-End Distance (Å) 15 ± 218 ± 5
Radius of Gyration (Å) 6.5 ± 0.58.0 ± 1.0
Conformational Entropy (J/mol·K) 150250
Number of Observed Conformations (in simulation) ~10>50

Data represents hypothetical values derived from molecular dynamics simulations and theoretical calculations.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm complete coupling. A negative result (yellow/clear beads) indicates successful coupling.

  • Chain Elongation: Repeat steps 2-6 for the subsequent Fmoc-amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow start Start: Fmoc-Protected Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Coupling (this compound, HATU, DIPEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat Steps 2-5 for subsequent amino acids wash2->repeat final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection cleavage 7. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 8. Precipitation in Ether cleavage->precipitation purification 9. Purification & Analysis (HPLC, Mass Spec) precipitation->purification end_product Purified Peptide with Flexible Linker purification->end_product Flexibility_Concept cluster_0 Rigid Peptide cluster_1 Flexible Peptide with 7-Ahp Linker rigid_start Domain A rigid_end Domain B rigid_start->rigid_end Limited Conformations flex_start Domain A linker 7-Ahp Linker flex_start->linker flex_end Domain B linker->flex_end Enhanced Conformational Sampling PROTAC_Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination of Target Protein TernaryComplex->PolyUb Flexible linker facilitates optimal orientation Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recognition & Degradation

References

Application Notes and Protocols: Fmoc-7-amino-heptanoic acid for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]

Fmoc-7-amino-heptanoic acid is a versatile building block for the synthesis of PROTAC linkers. It provides a seven-carbon aliphatic chain that can be readily incorporated into a growing linker structure using standard solid-phase or solution-phase synthesis techniques. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for orthogonal deprotection strategies, typically under mild basic conditions, enabling sequential linker assembly.[3][4] The terminal carboxylic acid can be activated for amide bond formation with amine-functionalized ligands or other linker components.[3][4] Alkyl linkers, such as the one derived from 7-aminoheptanoic acid, are known to influence the hydrophobic character of the PROTAC, which can impact cell permeability and metabolic stability.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs, with a focus on a model system targeting the degradation of Bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₅NO₄[4]
Molecular Weight367.44 g/mol [4]
AppearanceWhite to off-white powderGeneric
SolubilitySoluble in DMF, DMSOGeneric
Purity≥98%[4]

Table 2: Representative Yields for PROTAC Synthesis Steps

StepDescriptionStarting MaterialProductRepresentative Yield (%)
1Loading of E3 Ligase Ligand onto ResinPomalidomidePomalidomide-Resin85-95
2Fmoc DeprotectionFmoc-Linker-Pomalidomide-ResinH₂N-Linker-Pomalidomide-Resin>99 (qualitative)
3Coupling of this compoundH₂N-Linker-Pomalidomide-ResinFmoc-7-amino-heptanoyl-Linker-Pomalidomide-Resin90-98
4Final Coupling of POI LigandH₂N-7-amino-heptanoyl-Linker-Pomalidomide-ResinJQ1-7-amino-heptanoyl-Linker-Pomalidomide-Resin70-85
5Cleavage from ResinFinal PROTAC on ResinCrude PROTAC60-80
6PurificationCrude PROTACPurified PROTAC40-60 (after HPLC)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a BRD4-targeting PROTAC using this compound

This protocol describes the synthesis of a PROTAC targeting BRD4 for degradation by the CRBN E3 ligase. The synthesis is performed on a solid support (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin

  • Pomalidomide

  • This compound

  • JQ1 (or a suitable derivative with a carboxylic acid handle)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Pomalidomide Loading:

    • Dissolve Pomalidomide (1.5 eq.), DIC (1.5 eq.), and Oxyma (1.5 eq.) in DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection (of a preceding linker component, if any):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene adducts.

  • Coupling of this compound:

    • Pre-activate this compound (2 eq.) with BOP (2 eq.) and DIPEA (4 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection of the Heptanoic Acid Linker:

    • Repeat step 3 to remove the Fmoc group from the newly added 7-amino-heptanoic acid.

  • Coupling of the BRD4 Ligand (JQ1):

    • Pre-activate JQ1-acid (1.5 eq.) with BOP (1.5 eq.) and DIPEA (3 eq.) in DMF for 10 minutes.

    • Add the activated JQ1 solution to the resin.

    • Agitate the mixture at room temperature overnight.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.

  • Purification:

    • Purify the crude PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_SPPS Solid-Phase Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Pomalidomide_Resin Pomalidomide-Resin Resin->Pomalidomide_Resin Pomalidomide Loading Linker_Resin H₂N-Linker-Pomalidomide-Resin Pomalidomide_Resin->Linker_Resin Fmoc Deprotection Fmoc_Heptanoic_Resin Fmoc-Heptanoyl-Linker-Resin Linker_Resin->Fmoc_Heptanoic_Resin This compound Coupling Heptanoic_Resin H₂N-Heptanoyl-Linker-Resin Fmoc_Heptanoic_Resin->Heptanoic_Resin Fmoc Deprotection PROTAC_Resin Final PROTAC on Resin Heptanoic_Resin->PROTAC_Resin JQ1 Coupling Crude_PROTAC Crude PROTAC PROTAC_Resin->Crude_PROTAC TFA Cleavage Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC RP-HPLC PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Cellular Effects PROTAC PROTAC (JQ1-Linker-Pomalidomide) BRD4 BRD4 PROTAC->BRD4 CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Cell_Proliferation Tumor Cell Proliferation Inhibition cMYC->Cell_Proliferation

References

Application Note: Fmoc-Deprotection Conditions for 7-Amino-Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Its key advantage lies in its stability under acidic conditions and its lability to mild basic conditions, allowing for orthogonal protection strategies. 7-amino-heptanoic acid is a valuable, non-standard amino acid and bifunctional linker. The ability to efficiently remove its Fmoc protecting group is critical for its incorporation into peptides or for its use in conjugating different molecular entities.[1][2][3] This document outlines the standard conditions, mechanisms, and detailed protocols for the deprotection of Fmoc-7-amino-heptanoic acid.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][5][6]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing carbon dioxide and the free amine. This step generates a highly reactive dibenzofulvene (DBF) intermediate.[5][6]

  • DBF Adduct Formation: The liberated dibenzofulvene is an electrophile and is immediately trapped by the excess amine base (e.g., piperidine) to form a stable, soluble adduct, which drives the reaction to completion.[4][5]

Fmoc_Deprotection_Mechanism Fmoc Deprotection Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Adduct Formation Fmoc_Amine Fmoc-NH-R Carbanion Carbanion Intermediate Fmoc_Amine->Carbanion Base abstracts proton Piperidine Piperidine (Base) Piperidine->Fmoc_Amine Protonated_Piperidine Protonated Piperidine Carbanion_2 Carbanion Intermediate Carbanion->Carbanion_2 Free_Amine Free Amine (H₂N-R) DBF Dibenzofulvene (DBF) DBF_2 DBF DBF->DBF_2 CO2 CO₂ Carbanion_2->Free_Amine Carbanion_2->DBF Carbanion_2->CO2 Adduct DBF-Piperidine Adduct DBF_2->Adduct Michael Addition Piperidine_2 Piperidine Piperidine_2->Adduct

Caption: The β-elimination mechanism for Fmoc group removal by piperidine.

Standard Fmoc-Deprotection Conditions

While conditions can be optimized for specific sequences, especially in cases of steric hindrance or aggregation, a set of standard protocols is widely effective for most applications, including for this compound. The most common reagent is a solution of piperidine in N,N-Dimethylformamide (DMF).

ReagentConcentration (v/v)SolventTypical Reaction TimeNotes
Piperidine 20%DMF5-10 minutesThe most common and widely used condition for standard SPPS.[6][7][8] A two-step treatment (e.g., 2 min + 5 min) is often employed.[9]
Piperidine 30-50%DMF5-20 minutesUsed for more difficult sequences where deprotection may be slow.[6][8]
4-Methylpiperidine (4MP) 20%DMF5-10 minutesAn alternative to piperidine, sometimes showing slightly different reaction rates.[4][5]
DBU / Piperidine 1-5% DBU, 20% PiperidineDMF5-15 minutesDBU is a stronger, non-nucleophilic base that can accelerate deprotection.[10][11] It should be used with caution as it can promote aspartimide formation in relevant sequences.[11]
Piperazine (PZ) 10% (w/v)DMF/Ethanol (9:1)10 minutesInvestigated as a less toxic alternative to piperidine.[5]

Detailed Experimental Protocol: Fmoc-Deprotection in SPPS

This protocol describes a standard manual procedure for removing the Fmoc group from a resin-bound amino acid, such as this compound attached to a solid support.

Materials and Equipment:

  • Fmoc-protected amino acid on resin (e.g., this compound-Wang resin)

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker or bubbler (using Nitrogen or Argon)

  • Deprotection Solution: 20% piperidine in high-purity, amine-free DMF (v/v)

  • Washing Solvent: High-purity, amine-free DMF

  • Vacuum flask and source

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[7]

    • After swelling, drain the DMF using vacuum.

  • First Deprotection Treatment:

    • Add the Deprotection Solution (20% piperidine in DMF) to the swollen resin, ensuring the resin is fully covered (e.g., 5-8 mL for a 0.1 mmol synthesis).

    • Agitate the mixture using a shaker or by bubbling with nitrogen for 2-3 minutes.[9]

    • Drain the solution to waste. This first wash removes the bulk of the DBF-piperidine adduct, which has a strong UV absorbance.

  • Second Deprotection Treatment:

    • Add a fresh portion of the Deprotection Solution to the resin.

    • Agitate the mixture for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[8][9]

    • Drain the solution to waste.

  • Resin Washing:

    • Wash the resin thoroughly with DMF to remove all traces of piperidine and the DBF-adduct. A typical wash cycle is 5-6 times with fresh DMF for 30-60 seconds each.[7]

    • Proper washing is critical to prevent residual base from interfering with the subsequent amino acid coupling step.

  • Confirmation of Deprotection (Optional but Recommended):

    • A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine and successful deprotection.

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

General SPPS Workflow

The Fmoc-deprotection step is a crucial part of the iterative cycle in Solid-Phase Peptide Synthesis. The overall workflow is a repeating sequence of deprotection, washing, coupling, and final washing.

SPPS_Workflow General SPPS Cycle Workflow start Start: Fmoc-AA-Resin swell 1. Swell Resin (e.g., DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple Next Fmoc-AA (Coupling Reagents + Fmoc-AA) wash1->couple wash2 5. Wash (DMF) couple->wash2 cycle_check More Residues? wash2->cycle_check cycle_check->deprotect Yes end_cycle Final Deprotection & Cleavage cycle_check->end_cycle No

Caption: A flowchart of the iterative steps in an Fmoc-based SPPS cycle.

References

Application Notes & Protocols: Fmoc-7-amino-heptanoic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid (Fmoc-7-Ahp-OH) is a versatile bifunctional molecule widely employed in the construction of complex drug delivery systems.[1] Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid on a seven-carbon aliphatic chain, makes it an ideal hydrophobic linker for various bioconjugation applications.[2][3][4] The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3][4] The Fmoc protecting group is readily removed under basic conditions, allowing for sequential and controlled conjugation.[2][3][4]

Core Applications in Drug Delivery

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable building block for constructing the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.[5] The seven-carbon chain of this compound provides a flexible and hydrophobic spacer, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (Target Binder - Linker - E3 Binder) Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ternary_Complex->Proteasome Recognition

Self-Assembling Systems for Drug Delivery

While less specific data is available for this compound itself, Fmoc-protected amino acids are known to self-assemble into various nanostructures, including hydrogels.[6][7][8] These hydrogels can encapsulate therapeutic agents and provide sustained drug release.[9][10] The hydrophobic Fmoc group and the potential for hydrogen bonding between the amino acid moieties drive the self-assembly process. It is plausible that derivatives of this compound could be designed to form such drug-eluting hydrogels.

Quantitative Data Summary

The following table represents a hypothetical dataset for a PROTAC synthesized using a linker derived from this compound. This data is for illustrative purposes to demonstrate the expected characterization of such a drug delivery system.

Parameter PROTAC-Ahx-DrugX Control DrugX
Target Protein Protein YProtein Y
E3 Ligase Ligand PomalidomideN/A
Linker 7-aminoheptanoic acidN/A
Molecular Weight (Da) 985.2450.5
Binding Affinity (Kd) to Target Protein Y (nM) 5025
Binding Affinity (Kd) to E3 Ligase (nM) 150N/A
In vitro Cytotoxicity (IC50, nM) in Cancer Cell Line Z 15300
Target Protein Y Degradation (DC50, nM) in Cancer Cell Line Z 10No degradation
Maximum Protein Y Degradation (Dmax, %) 950
Plasma Half-life (t1/2, hours) in mice 82

Experimental Protocols

General Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general method for the solid-phase synthesis of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Start with Resin-Bound E3 Ligase Ligand Deprotection1 Fmoc Deprotection of Linker Start->Deprotection1 Coupling1 Couple this compound Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection of Linker Coupling1->Deprotection2 Coupling2 Couple Target-Binding Ligand Deprotection2->Coupling2 Cleavage Cleave PROTAC from Resin Coupling2->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize (Mass Spec, NMR) Purification->Characterization InVitro In vitro Assays (Cytotoxicity, Degradation) Characterization->InVitro InVivo In vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Materials:

  • Fmoc-Rink amide resin[11]

  • E3 ligase ligand with a free amine or carboxylic acid for conjugation

  • This compound

  • Target-binding ligand with a free carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Protocol:

  • Resin Preparation: Swell Fmoc-Rink amide resin in DMF in a solid-phase synthesis vessel.

  • First Coupling (E3 Ligase Ligand):

    • If the E3 ligase ligand has a carboxylic acid, pre-activate it with HATU/HOBt and DIPEA in DMF.

    • Couple the activated ligand to the deprotected amine on the resin.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the linker attachment point. Repeat this step. Wash the resin with DMF.

  • Linker Coupling (this compound):

    • Dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 3 to deprotect the amine of the heptanoic acid linker.

  • Second Coupling (Target-Binding Ligand):

    • Pre-activate the carboxylic acid of the target-binding ligand with HATU/HOBt and DIPEA in DMF.

    • Couple the activated ligand to the free amine on the linker.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Purify the crude PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of the synthesized PROTAC.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized PROTAC and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC and control compounds in complete medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Concluding Remarks

This compound is a key synthetic component in the development of advanced drug delivery systems, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. Its well-defined structure and versatile reactivity allow for the systematic construction of complex bioconjugates. The protocols and data presented herein provide a framework for the application and evaluation of drug delivery systems incorporating this valuable linker. Further research may explore its potential in creating novel self-assembling drug depots and other targeted therapeutic constructs.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-7-amino-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity and selectivity compared to their linear counterparts.[1] The use of linkers to facilitate cyclization is a key strategy in their synthesis. 7-amino-heptanoic acid, a seven-carbon chain linker, provides flexibility and is amenable to standard solid-phase peptide synthesis (SPPS) methodologies.

This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Fmoc-7-amino-heptanoic acid. It covers both on-resin and solution-phase cyclization strategies, offering researchers the flexibility to choose the most suitable method for their target peptide.

Key Applications

The integration of a 7-amino-heptanoic acid linker can be valuable in various research and development areas:

  • Drug Discovery: Creating libraries of cyclic peptides for screening against therapeutic targets. The linker can influence the conformational space of the peptide, potentially leading to novel binding modes.[2]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence while keeping the linker constant to understand the structural requirements for biological activity.

  • Development of Molecular Probes: Synthesizing cyclic peptides with incorporated tags or labels for use in diagnostic and imaging applications.

Data Presentation: Synthesis and Characterization

The successful synthesis of cyclic peptides is dependent on optimizing several parameters. The following tables provide representative data for the synthesis of a model cyclic peptide, illustrating typical yields and purity that can be expected.

Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy)

ParameterRecommended Condition/ReagentPurpose
ResinRink Amide Resin (0.2-0.5 mmol/g loading)Provides a C-terminal amide upon cleavage and is compatible with Fmoc chemistry.
Fmoc Deprotection20% Piperidine in DMF (1 x 2 min, 1 x 8 min)Removal of the temporary Fmoc protecting group.[1]
Amino Acid Coupling4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMFEfficient amide bond formation.[1]
Coupling Time45-60 minutesEnsures complete reaction.
Double CouplingFor sterically hindered amino acids (e.g., Val, Ile)Drives the reaction to completion to avoid deletion sequences.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Cyclization Reagent HATU (4 eq.), HOAt (4 eq.), DIPEA (8 eq.) in DMFPyBOP (3 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DCM/DMF
Reaction Time 4-12 hours12-24 hours
Crude Purity (LC-MS) 65-80%40-60%
Overall Yield 15-25%5-15%
Major Side Products Dimerization, Deletion sequencesOligomerization, Racemization

Table 3: Purification and Characterization of a Model Cyclic Peptide

AnalysisResult
Purification Method Preparative RP-HPLC
Final Purity (Analytical RP-HPLC) >98%
Molecular Weight (ESI-MS) Confirmed (Observed vs. Calculated)
NMR Spectroscopy Structure confirmed

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a solid support, incorporating this compound at the desired position.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using the conditions outlined in Table 1.

  • Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 8 min). Wash thoroughly with DMF.

    • Amino Acid Activation: Pre-activate a solution of the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.

    • Repeat: Repeat this cycle for each amino acid in the sequence, including the this compound.

Protocol 2: On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[3]

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF as described above.

  • Washing: Wash the resin extensively with DMF to remove residual piperidine.

  • Cyclization:

    • Add the cyclization cocktail (e.g., 4 eq. HATU, 4 eq. HOAt, 8 eq. DIPEA in DMF) to the resin.

    • Agitate the reaction vessel at room temperature for 4-12 hours.

    • Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

Protocol 3: Solution-Phase Cyclization

This method involves cleaving the linear peptide from the resin before cyclizing it in solution.

  • Cleavage of the Linear Peptide:

    • After synthesizing the linear peptide (Protocol 1), treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Isolate and dry the crude linear peptide.

  • Cyclization in Solution:

    • Dissolve the crude linear peptide in a high-dilution solution of DCM/DMF (e.g., 0.1 mmol of peptide in 100 mL of solvent).

    • Add the cyclization reagents (e.g., 3 eq. PyBOP, 3 eq. HOBt, 6 eq. DIPEA).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Proceed to purification.

Protocol 4: Cleavage, Purification, and Characterization
  • Cleavage from Resin (for On-Resin Cyclization):

    • Treat the cyclized peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Isolate and dry the crude peptide.

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions.

  • Characterization:

    • Confirm the purity of the final product using analytical RP-HPLC.

    • Verify the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Confirm the structure using NMR spectroscopy if required.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization Cyclization cluster_final Final Steps resin Resin Swelling first_aa First Amino Acid Coupling resin->first_aa elongation Chain Elongation (including this compound) first_aa->elongation on_resin On-Resin Cyclization elongation->on_resin Proceed to On-Resin cleavage_linear Cleavage of Linear Peptide elongation->cleavage_linear Cleave for Solution-Phase cleavage Cleavage & Deprotection on_resin->cleavage solution_phase Solution-Phase Cyclization purification RP-HPLC Purification solution_phase->purification cleavage->purification characterization Characterization (LC-MS, NMR) purification->characterization cleavage_linear->solution_phase

Caption: Workflow for the synthesis of cyclic peptides.

logical_relationship start Start: Linear Peptide Synthesis linker Incorporate this compound start->linker choice Choose Cyclization Strategy linker->choice on_resin On-Resin Cyclization choice->on_resin Pseudo-dilution cleavage_solution Cleavage from Resin (Linear) choice->cleavage_solution High Dilution cleavage_on_resin Cleavage from Resin on_resin->cleavage_on_resin solution_phase Solution-Phase Cyclization purification Purification solution_phase->purification cleavage_on_resin->purification cleavage_solution->solution_phase final_product Final Cyclic Peptide purification->final_product

Caption: Decision workflow for cyclization strategy.

References

Application Notes and Protocols for Protein Surface Modification using Fmoc-7-amino-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development.[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid at the other, separated by a seven-carbon aliphatic chain. This configuration allows for the strategic modification of protein surfaces, enabling the attachment of various moieties such as drugs, imaging agents, or polyethylene glycol (PEG) chains. The carboxylic acid can be activated to react with primary amines, predominantly found on the side chains of lysine residues and the N-terminus of proteins, which are often located on the protein surface and are readily accessible for conjugation.[2] The Fmoc group provides a stable protecting group that can be removed under basic conditions to expose a free amine for subsequent conjugation steps, making it a valuable tool in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[3][4][5]

These application notes provide an overview of the utility of this compound in protein surface modification and detailed protocols for its application and analysis.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach cytotoxic drugs to monoclonal antibodies. The linker's properties can influence the stability, solubility, and efficacy of the resulting ADC.

  • PEGylation: The attachment of polyethylene glycol (PEG) to a protein can enhance its pharmacokinetic properties, such as increasing its half-life in circulation and reducing immunogenicity. This compound can be used to create a stable linkage between the protein and the PEG molecule.

  • Protein Immobilization: Proteins can be covalently attached to solid supports or surfaces for applications such as biosensors, affinity chromatography, and enzyme reactors. This linker can provide a spacer arm to ensure the immobilized protein retains its native conformation and activity.

  • Fluorescent Labeling: The attachment of fluorescent dyes to proteins enables their detection and tracking in various biological assays. This compound can be used to conjugate fluorophores to specific sites on a protein's surface.

Data Presentation

The success of a protein modification experiment using this compound is assessed through various quantitative parameters. The following tables provide a template for presenting typical data obtained from such experiments.

Table 1: Reaction Conditions and Efficiency for Protein-Linker Conjugation

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL) 1.02.01.0
This compound:Protein Molar Ratio 10:120:120:1
EDC:this compound Molar Ratio 2:12:15:1
Sulfo-NHS:this compound Molar Ratio 5:15:110:1
Reaction Time (hours) 224
Reaction Temperature (°C) 25254
Degree of Labeling (Linkers/Protein) 2.5 ± 0.34.8 ± 0.55.2 ± 0.4
Reaction Efficiency (%) 252426

Table 2: Mass Spectrometry Analysis of a Modified Monoclonal Antibody

SpeciesObserved Mass (Da)Theoretical Mass (Da)Mass Difference (Da)Interpretation
Unmodified Antibody148,000148,0000Unconjugated antibody
Antibody + 1 Linker148,349148,349.40Antibody with one linker attached
Antibody + 2 Linkers148,699148,698.8+0.2Antibody with two linkers attached
Antibody + 3 Linkers149,048149,048.2-0.2Antibody with three linkers attached
Antibody + 4 Linkers149,397149,397.6-0.6Antibody with four linkers attached

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a general two-step method for conjugating this compound to a protein by activating its carboxyl group using EDC and Sulfo-NHS to form a more stable amine-reactive ester.

Materials:

  • Protein of interest (in a non-amine, non-carboxylate buffer, e.g., 50 mM MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mM).

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Protein Preparation:

    • Dissolve the protein of interest in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar excess of the linker to the protein should be optimized but can range from 10 to 50-fold.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Protein-Linker Conjugate

A. SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.

  • Load the unmodified protein, the conjugation reaction mixture, and the purified conjugate into separate wells.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Successful conjugation will result in a shift in the molecular weight of the protein, which may be observed as a slightly higher band or a smear depending on the heterogeneity of the conjugation.[6]

B. Mass Spectrometry Analysis:

  • Prepare the purified conjugate for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer).

  • Analyze the sample using a mass spectrometer capable of resolving large biomolecules (e.g., ESI-TOF or MALDI-TOF).

  • Determine the mass of the unmodified protein and the masses of the conjugated species.

  • The number of attached linkers can be calculated from the mass difference between the modified and unmodified protein.[7]

C. Peptide Mapping by LC-MS/MS:

  • Digest the purified conjugate with a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptides that have been modified with the linker by searching for the corresponding mass shift.

  • This method allows for the precise identification of the lysine residues that have been modified.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_analysis Analysis Fmoc_linker This compound Activated_linker Amine-Reactive Ester Fmoc_linker->Activated_linker Activation (15-30 min, RT) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_linker Protein Target Protein (Surface Lysines) Activated_linker->Protein Conjugate Protein-Linker Conjugate Protein->Conjugate Conjugation (2h RT or O/N 4°C) Purification Purification (Desalting Column) Conjugate->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec

Caption: Workflow for protein surface modification.

Signaling Pathway

The modification of a protein's surface can potentially alter its interactions with other molecules, thereby affecting cellular signaling pathways. For instance, modifying a receptor tyrosine kinase (RTK) could impact its dimerization, autophosphorylation, or binding to downstream signaling proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Ligand Ligand Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Recruitment SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Modification Surface Modification (this compound) Modification->RTK Potential Interference

Caption: Potential impact on RTK signaling pathway.

References

Application Notes and Protocols: The Use of Fmoc-7-amino-heptanoic acid in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid (Fmoc-Aha-OH) is a versatile bifunctional linker commonly employed in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2] Its structure, featuring a lipophilic seven-carbon aliphatic chain, provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity. The terminal fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the free carboxylic acid offer orthogonal handles for sequential conjugation, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and modified peptides.[3][4][5]

This document provides detailed application notes and experimental protocols for the effective use of this compound in various bioconjugation techniques.

Key Applications

  • Linker in Solid-Phase Peptide Synthesis (SPPS): this compound can be incorporated into a peptide sequence during SPPS to introduce a flexible spacer arm. This is particularly useful for creating distance between a peptide and a conjugated moiety, such as a fluorophore or a drug molecule, to minimize steric hindrance and preserve the peptide's conformation and function.[1][2]

  • Component of PROTACs: In the development of PROTACs, this compound serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[3][4][5] The length and flexibility of the linker are critical for optimal ternary complex formation and subsequent target protein degradation.

  • Building Block for Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The defined length of the heptanoic acid chain can influence the stability and pharmacokinetic properties of the resulting ADC.

  • Surface and Nanoparticle Modification: The carboxylic acid functionality can be used to anchor the linker to amine-functionalized surfaces or nanoparticles, while the Fmoc-protected amine provides a point for subsequent attachment of biomolecules.

Physicochemical and Reactivity Data

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₅NO₄[1]
Molecular Weight 367.42 g/mol [1]
Appearance White to off-white powder[1]
Solubility Soluble in DMF, NMP, and other polar organic solvents.
Fmoc Deprotection Base-labile; typically removed with 20% piperidine in DMF.[6]
Carboxylic Acid Activation Activated by carbodiimides (e.g., EDC, DIC) or uronium/phosphonium salts (e.g., HATU, HBTU) for amide bond formation.[5]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5-10 minutes at room temperature.

    • Drain the solution and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and DMF (3-5 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (2 times), and DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

    • Add the cleavage cocktail to the dried resin and shake for 2-4 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., LC-MS).[7][8]

Protocol 2: Bioconjugation of a Primary Amine-Containing Molecule to the Carboxylic Acid of a Peptide Modified with 7-Amino-heptanoic acid

This protocol describes the solution-phase conjugation of a molecule with a primary amine (e.g., a fluorescent dye, a drug) to a peptide that has been synthesized with a C-terminal 7-amino-heptanoic acid linker (with the N-terminus of the linker now free).

Materials:

  • Peptide containing a free amine from the 7-amino-heptanoic acid linker

  • Molecule to be conjugated (containing a primary amine)

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Solvent: Anhydrous DMF or DMSO

  • Base: DIPEA

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: RP-HPLC or size-exclusion chromatography (SEC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the peptide-linker construct in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in a minimal amount of DMF or DMSO.

    • Add the solution of the amine-containing molecule to the activated peptide-linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours or overnight. The reaction can be monitored by RP-HPLC.

  • Quenching (Optional): Add a small amount of a primary amine (e.g., Tris buffer) to quench any unreacted NHS-ester.

  • Purification: Purify the bioconjugate using RP-HPLC or SEC to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the purified bioconjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the molecular weight.

Quantitative Data Summary

The efficiency of coupling and the overall yield of bioconjugation reactions can be influenced by various factors including the choice of coupling reagents, reaction conditions, and the nature of the molecules being conjugated. The following tables provide representative data.

Table 1: Representative Coupling Efficiencies of this compound in SPPS

Coupling ReagentActivation Time (min)Coupling Time (hr)Representative Coupling Efficiency (%)
HATU/DIPEA22>99
HBTU/DIPEA22>98
DIC/HOBt10495-98

Note: Coupling efficiencies are typically determined qualitatively by the Kaiser test or quantitatively by spectrophotometric monitoring of Fmoc deprotection.

Table 2: Representative Yields for Bioconjugation Reactions

Conjugated MoleculeActivation MethodReaction Time (hr)Purification MethodRepresentative Yield (%)
Fluorescent DyeEDC/NHS12RP-HPLC60-80
Small Molecule DrugHATU8RP-HPLC50-70
OligonucleotideEDC/Sulfo-NHS16Anion-Exchange HPLC40-60

Note: Yields are highly dependent on the specific reactants and reaction conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, IPA) Deprotection->Washing1 Coupling_Aha Coupling of This compound (HATU/DIPEA) Washing1->Coupling_Aha Washing2 Washing (DMF, DCM) Coupling_Aha->Washing2 Chain_Elongation Repeat Deprotection and Coupling Cycles for subsequent AAs Washing2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Bioconjugation_Workflow cluster_synthesis Peptide-Linker Synthesis (SPPS) cluster_conjugation Bioconjugation Peptide_Synthesis Synthesize Peptide with C-terminal Fmoc-Aha-OH Cleavage_Deprotection Cleave from Resin & Deprotect Side Chains Peptide_Synthesis->Cleavage_Deprotection Purified_Peptide Purified Peptide-Aha-NH₂ Cleavage_Deprotection->Purified_Peptide Conjugation Conjugate Activated Molecule B to Peptide-Aha-NH₂ Purified_Peptide->Conjugation Carboxyl_Activation Activate Carboxylic Acid of Molecule B (e.g., EDC/NHS) Carboxyl_Activation->Conjugation Molecule_B Molecule B (e.g., Drug, Dye) with COOH group Molecule_B->Carboxyl_Activation Purification_Characterization Final Bioconjugate Conjugation->Purification_Characterization Purification & Characterization (HPLC, MS)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-7-amino-heptanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the coupling efficiency of Fmoc-7-amino-heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a non-proteinogenic amino acid derivative. It features a seven-carbon aliphatic chain, which makes it a flexible linker or spacer. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in SPPS that is removed under basic conditions.[] Its primary applications in peptide synthesis include its use as a linker to attach molecules to a solid support, to introduce spacing between different parts of a peptide, or to modify the overall properties of a peptide.

Q2: What are the main challenges when coupling this compound?

While this compound is not considered a sterically hindered amino acid, its long, flexible aliphatic chain can sometimes contribute to challenges during SPPS. The primary issues are not typically related to the coupling reaction itself, which is generally efficient, but rather to potential secondary structure formation or aggregation of the growing peptide chain, which can be influenced by the presence of flexible linkers. Inefficient solvation of the growing peptide-resin can also lead to reduced coupling efficiency.

Q3: Which coupling reagents are recommended for this compound?

For most standard couplings of non-hindered amino acids like this compound, a variety of coupling reagents are effective. The choice often depends on factors like desired reaction time, cost, and the prevention of side reactions. Uronium/aminium salt-based reagents are highly efficient.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and provide efficient coupling.[2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU and is particularly useful for achieving fast and complete couplings with a lower risk of epimerization.[2]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a newer generation coupling reagent that offers high efficiency similar to HATU but with a better safety profile as it does not contain potentially explosive benzotriazole derivatives.[2]

Q4: What are the recommended solvents for coupling this compound?

The most common solvents for SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4]

  • DMF is a good solvent for most Fmoc-amino acids and coupling reagents and promotes good swelling of polystyrene-based resins.[3][5] It's crucial to use high-purity, amine-free DMF to prevent premature Fmoc deprotection.[6]

  • NMP is another excellent solvent for SPPS and can sometimes be superior to DMF in solvating growing peptide chains and preventing aggregation, especially for hydrophobic sequences.[4]

Q5: How can I monitor the completion of the coupling reaction?

The Kaiser test is a highly sensitive qualitative method for detecting the presence of free primary amines on the resin.[7]

  • Positive Kaiser Test (blue beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Kaiser Test (yellow/colorless beads): Indicates that the coupling reaction is complete.

For N-substituted amino acids like proline, the Kaiser test is unreliable. In such cases, alternative tests like the chloranil test or isatin test can be used to detect secondary amines.[7]

Troubleshooting Guides

Problem 1: Incomplete Coupling (Positive Kaiser Test)

Possible Causes:

  • Insufficient Reagent Equivalents: Not enough this compound or coupling reagent was used.

  • Short Coupling Time: The reaction was not allowed to proceed to completion.

  • Peptide Aggregation: The growing peptide chain on the resin has aggregated, sterically hindering the coupling site.

  • Poor Resin Swelling: The resin is not sufficiently swollen, limiting access to the reactive sites.

  • Deactivated Reagents: The coupling reagents have degraded due to improper storage or handling.

Solutions:

SolutionDetailed Steps & Considerations
Increase Reagent Equivalents Use a higher excess of this compound and coupling reagent (e.g., increase from 3 to 5 equivalents).
Extend Coupling Time Increase the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Monitor progress with the Kaiser test.
Perform a Double Coupling After the initial coupling, drain the reagents, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
Improve Solvation If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture (e.g., DMF/DCM). Ensure the resin is fully swollen in the reaction solvent before coupling.
Use Fresh Reagents Ensure that the this compound, coupling reagents, and solvents are of high quality and have been stored correctly.
Problem 2: Formation of Deletion Sequences

Possible Causes:

  • Incomplete Coupling: Unreacted amines from the previous cycle are capped in the subsequent step, leading to a peptide chain missing the intended amino acid.

  • Premature Fmoc Deprotection: Trace amounts of base in the DMF can cause premature removal of the Fmoc group.

Solutions:

SolutionDetailed Steps & Considerations
Optimize Coupling Protocol Follow the solutions for "Incomplete Coupling" to ensure the reaction goes to completion.
Capping After the coupling step, treat the resin with a capping agent (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amines. This prevents them from reacting in subsequent cycles and simplifies purification.
Use High-Purity Solvents Use fresh, high-quality, amine-free DMF for all steps of the synthesis.

Quantitative Data Summary

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides a general comparison of commonly used coupling reagents based on their performance with non-hindered amino acids.

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HBTU/TBTU HighCost-effective, reliable for standard couplings.[2]Can cause guanidinylation of the N-terminus if used in excess.[8]
HATU Very HighFaster reaction rates and lower epimerization risk compared to HBTU.[2]Higher cost than HBTU. Can also cause guanidinylation if used in excess.
HCTU Very HighSimilar reactivity to HATU, reported to be less allergenic.Higher cost than HBTU.
COMU Very HighHigh coupling efficiency, improved safety profile (non-explosive byproducts), requires only one equivalent of base.[2]Higher cost.
DIC/HOBt ModerateLow cost.Slower reaction times, potential for side reactions (e.g., N-acylurea formation).

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Activation of Amino Acid:

    • In a separate vial, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is positive (blue beads), continue coupling for another hour or proceed to a double coupling.

  • Washing:

    • Once the Kaiser test is negative (yellow/colorless beads), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride (10 equivalents)

  • DIPEA (10 equivalents)

  • DMF

Procedure:

  • Washing:

    • Wash the peptide-resin with DMF (3 times).

  • Capping Reaction:

    • Prepare a capping solution of acetic anhydride and DIPEA in DMF.

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) before proceeding to the next deprotection step.

Visualizations

experimental_workflow start Fmoc-Deprotected Peptide-Resin swell Swell Resin in DMF start->swell couple Couple to Resin (1-2 hours) swell->couple activate Activate Fmoc-7-Aha-OH with HBTU/DIPEA activate->couple kaiser Kaiser Test couple->kaiser wash_dmf Wash with DMF kaiser->wash_dmf Negative double_couple Double Couple kaiser->double_couple Positive capping Capping (Optional) wash_dmf->capping next_cycle Proceed to Next Cycle wash_dmf->next_cycle double_couple->couple capping->next_cycle

Caption: Standard workflow for coupling this compound.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) cause1 Insufficient Reagents/ Time start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Reagent Degradation start->cause3 solution1a Increase Equivalents cause1->solution1a solution1b Extend Coupling Time cause1->solution1b solution1c Double Couple cause1->solution1c solution2a Switch to NMP cause2->solution2a solution2b Use Chaotropic Agents cause2->solution2b solution3a Use Fresh Reagents cause3->solution3a

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Side reactions during the deprotection of Fmoc-7-amino-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Fmoc-7-amino-heptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the removal of the Fmoc protecting group from 7-amino-heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

A1: The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction is typically carried out at room temperature. A common procedure involves two treatments: an initial short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) with fresh reagent.[1]

Q2: How can I monitor the progress of the Fmoc deprotection reaction?

A2: The deprotection reaction can be conveniently monitored by UV-Vis spectrophotometry.[1][3] The cleavage of the Fmoc group liberates dibenzofulvene (DBF), which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. This adduct has a characteristic strong UV absorbance at approximately 301 nm. By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified.[1][3][4]

Q3: What are the most common side reactions observed during the deprotection of Fmoc-protected amino acids?

A3: The most frequently encountered side reactions include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc group, leading to deletion sequences in the final peptide. This can be caused by peptide aggregation or steric hindrance.[5][6]

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide unit to form a stable six-membered ring, resulting in the cleavage of the dipeptide from the resin. This is particularly problematic for sequences containing proline or other secondary amines at the C-terminus of the dipeptide.[7][8]

  • Piperidine Adduct Formation: The desired reaction of dibenzofulvene with piperidine can sometimes be incomplete, or the adduct itself can potentially interact with the peptide chain, though this is less common.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the deprotection of this compound.

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak ninhydrin test result after deprotection (beads remain yellow).

  • Presence of deletion sequences (mass corresponding to the peptide minus 7-amino-heptanoic acid) in the final product upon analysis by mass spectrometry.

  • Broadening of the deprotection peak in UV monitoring, which can be indicative of peptide aggregation.[9]

Possible Causes and Solutions:

CauseRecommended Solution
Peptide Aggregation The long, hydrophobic alkyl chain of 7-amino-heptanoic acid may contribute to inter-chain aggregation, hindering reagent access.[5][6] - Solvent Change: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties.[10] - Chaotropic Agents: Add chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures. - Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to reduce aggregation. Use with caution as this may increase other side reactions.
Insufficient Reagent/Time Standard conditions may not be sufficient for complete deprotection. - Increase Reaction Time: Extend the duration of the second piperidine treatment (e.g., to 30-60 minutes). - Increase Piperidine Concentration: Use a higher concentration of piperidine (e.g., 30-50%) in DMF. - Use a Stronger Base: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective for difficult deprotections.[11]
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of product yield.

  • Presence of a cyclic dipeptide containing 7-amino-heptanoic acid in the cleavage solution, detectable by LC-MS.

  • Formation of byproducts where the first two amino acids are missing if the subsequent couplings proceed on the newly exposed hydroxyl groups on the resin.[7]

Possible Causes and Solutions:

CauseRecommended Solution
Resin Linker and C-terminal Amino Acid DKP formation is more prevalent with resins that have more labile linkers (e.g., Wang resin) and when the C-terminal amino acid of the dipeptide is sterically unhindered.[7]
Extended Deprotection Times Prolonged exposure to the basic deprotection conditions can promote DKP formation.
Solutions - Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride resin, as its bulkiness can inhibit the cyclization reaction.[7][8] - Dipeptide Coupling: Couple the second and third amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin stage. - Modify Deprotection Conditions: Use a milder base or shorter deprotection times if feasible. For example, using piperazine instead of piperidine has been shown to reduce some base-induced side reactions.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound-Resin
  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a ninhydrin (Kaiser) test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
  • Sample Collection: Collect the filtrate from both the initial and main deprotection steps (Protocol 1, steps 2 and 3) into a volumetric flask of known volume (e.g., 25 mL).

  • Dilution: Dilute the collected solution to the mark with DMF.

  • Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as the blank.

  • Calculation: Calculate the amount of Fmoc group removed (and thus the loading of the resin) using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm in DMF).[4]

    • c is the concentration in mol/L.

    • l is the path length of the cuvette in cm (usually 1 cm).

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-7-Aha-Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection (20% Piperidine/DMF, 3 min) swell->deprotect1 deprotect2 Main Deprotection (20% Piperidine/DMF, 20 min) deprotect1->deprotect2 uv_analysis Collect Filtrate for UV Analysis (301 nm) deprotect1->uv_analysis wash Wash with DMF deprotect2->wash deprotect2->uv_analysis ninhydrin Ninhydrin Test wash->ninhydrin free_amine Free Amine on Resin (Ready for next coupling) ninhydrin->free_amine

Caption: Standard workflow for the deprotection of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Deprotection cluster_dkp Troubleshooting DKP Formation start Deprotection of Fmoc-7-Aha-Resin problem Problem Encountered? start->problem incomplete Incomplete Deprotection (Negative Ninhydrin) problem->incomplete Yes dkp Low Yield / DKP Formation problem->dkp Yes no_problem Successful Deprotection problem->no_problem No cause_agg Cause: Aggregation? incomplete->cause_agg cause_reagent Cause: Insufficient Reagent/Time? incomplete->cause_reagent cause_dkp Cause: Labile Linker / Sequence? dkp->cause_dkp sol_agg Solution: - Change solvent to NMP - Add chaotropic agents - Increase temperature cause_agg->sol_agg sol_reagent Solution: - Increase reaction time - Increase piperidine concentration - Use stronger base (DBU) cause_reagent->sol_reagent sol_dkp Solution: - Use 2-Cl-Trt resin - Couple as a dipeptide - Use milder base (Piperazine) cause_dkp->sol_dkp

Caption: Troubleshooting decision tree for common deprotection side reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Fmoc-7-amino-heptanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-7-amino-heptanoic acid during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Problem 1: this compound fails to dissolve completely in the primary solvent (e.g., DMF).

Cause: this compound, like many long-chain aliphatic Fmoc-amino acids, can exhibit limited solubility in standard SPPS solvents, leading to incomplete dissolution and subsequent poor coupling efficiency.

Solution:

  • Solvent Optimization:

    • Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP), which often has better solvating properties than N,N-Dimethylformamide (DMF) for complex amino acid derivatives.[1][2]

    • Solvent Mixtures: Employing solvent mixtures can enhance solubility. A common practice is to add a small percentage of Dichloromethane (DCM) to DMF, though care must be taken as DCM is less effective at solvating growing peptide chains.[1] For particularly difficult cases, mixtures containing Dimethyl sulfoxide (DMSO) have been shown to be effective.[1]

  • Gentle Heating and Sonication:

    • Warm the solvent and this compound mixture gently (e.g., to 30-40°C) to aid dissolution. Avoid excessive heat, which can degrade the Fmoc-amino acid.

    • Use a sonicator bath to break up any particulate clumps and facilitate dissolution.

  • Pre-activation:

    • Dissolve the this compound in a minimal amount of DMF or NMP and proceed with the pre-activation step using your chosen coupling reagent (e.g., HATU, HBTU). The activated species is often more soluble than the free acid.

Problem 2: The dissolved this compound precipitates out of solution upon addition of the coupling reagent or base.

Cause: Changes in the polarity and composition of the solution upon the addition of coupling reagents (often dissolved in a different solvent) or a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) can cause the Fmoc-amino acid to crash out of solution.

Solution:

  • In-situ Neutralization Protocols: For Boc-based SPPS, in-situ neutralization protocols where a high concentration of the activated amino acid in a polar solvent containing DIEA is added directly can minimize aggregation.[3]

  • Solvent Consistency: Ensure that the coupling reagents and base are dissolved in the same solvent as the this compound to the extent possible.

  • Order of Addition: Experiment with the order of addition. Sometimes, adding the base to the resin-bound peptide just before the activated amino acid solution can prevent precipitation.

Problem 3: Poor coupling efficiency despite apparent dissolution of this compound.

Cause: Even if the Fmoc-amino acid appears to be in solution, on-resin aggregation of the growing peptide chain can prevent efficient coupling.[4][5] This is particularly prevalent with hydrophobic sequences.[5]

Solution:

  • Chaotropic Salts: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures. Ensure to wash the resin thoroughly with DMF afterward to remove the salt, which can interfere with coupling.[2]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling for sterically hindered or aggregation-prone sequences by providing localized heating.[6]

  • Resin Choice: Switch to a low-loading resin or a more hydrophilic, PEG-based resin (e.g., TentaGel) to improve the solvation of the peptide chain and reduce inter-chain interactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in SPPS?

A1: this compound is an aliphatic amino acid derivative with a seven-carbon chain, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[7] It is commonly used as a flexible linker or spacer in peptide synthesis to conjugate other molecules to the peptide, or to create distance between different parts of a peptide construct.[8] It is also valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[8]

Q2: Which solvents are recommended for dissolving this compound?

A2: While DMF is the most common solvent in SPPS, NMP is often a better choice for less soluble Fmoc-amino acids due to its superior solvating capabilities.[1][2] For particularly challenging cases, solvent mixtures containing DMSO can be employed.[1] It is advisable to empirically determine the best solvent or solvent mixture for your specific concentration and conditions.

Q3: What are the best coupling reagents to use with this compound?

A3: this compound is compatible with a wide range of standard coupling reagents.[3][7] For routine couplings, carbodiimides like DIC in the presence of an additive such as Oxyma or HOBt are effective. For potentially more difficult couplings or to ensure high efficiency, uronium/aminium-based reagents like HATU, HBTU, or HCTU are recommended.[9]

Q4: Can on-resin aggregation be an issue when using this compound?

A4: While this compound itself is a linear, flexible molecule, it can contribute to the overall hydrophobicity of a peptide sequence. If it is part of a larger hydrophobic sequence, on-resin aggregation can indeed become a problem, leading to poor coupling and deprotection efficiency.[3][5]

Q5: How can I monitor for solubility issues and aggregation during my synthesis?

A5: Visual inspection of the resin for clumping or shrinking can be an indicator of aggregation.[5] A Kaiser test, which detects free primary amines, can give a false negative if the N-terminus is inaccessible due to aggregation.[5] If you suspect aggregation, it is best to employ one of the mitigation strategies mentioned in the troubleshooting guide.

Data Presentation

Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
DMF (N,N-Dimethylformamide)Good to ModerateThe most common SPPS solvent, but some hydrophobic or long-chain Fmoc-amino acids may show limited solubility.[1]
NMP (N-Methyl-2-pyrrolidone)ExcellentGenerally a better solvent for Fmoc-amino acids than DMF, especially for those with poor solubility.[1][2]
DCM (Dichloromethane)Moderate to PoorWhile a good swelling agent for polystyrene resins, it is generally a poor solvent for many Fmoc-amino acids.[1][4]
DMSO (Dimethyl sulfoxide)ExcellentA very powerful solvent, often used as an additive to disrupt aggregation and improve solubility.[1]
THF (Tetrahydrofuran)ModerateCan be a good solvent, particularly for PEG-based resins.[1]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol provides a method to empirically determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected SPPS solvent (e.g., DMF, NMP)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial.

  • Vortex the mixture vigorously for 2 minutes and then allow it to equilibrate at room temperature for at least one hour, with intermittent vortexing.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on the HPLC.

  • Calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.

Protocol 2: Coupling of this compound using HATU

This protocol outlines a general procedure for the coupling of this compound using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • DIPEA or Collidine (6-10 equivalents)

  • DMF or NMP

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate vessel, dissolve the this compound and HATU in DMF or NMP. Add DIPEA or collidine to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Visualizations

Troubleshooting_Solubility Start Start: Solubility Issue with This compound Problem_Dissolution Problem: Fails to dissolve in primary solvent Start->Problem_Dissolution Problem_Precipitation Problem: Precipitates during coupling Start->Problem_Precipitation Problem_Coupling Problem: Poor coupling efficiency Start->Problem_Coupling Solution_Solvent Try Alternative Solvents (NMP, DMF/DCM, DMSO mixtures) Problem_Dissolution->Solution_Solvent Solution_Physical Apply Gentle Heat (30-40°C) or Sonication Problem_Dissolution->Solution_Physical End Issue Resolved Solution_Solvent->End Solution_Physical->End Solution_Solvent_Consistency Use Consistent Solvents for all reagents Problem_Precipitation->Solution_Solvent_Consistency Solution_Order Adjust Order of Addition Problem_Precipitation->Solution_Order Solution_Solvent_Consistency->End Solution_Order->End Solution_Chaotropes Use Chaotropic Salts (e.g., 0.8M NaClO4 in DMF) Problem_Coupling->Solution_Chaotropes Solution_Microwave Employ Microwave-Assisted SPPS Problem_Coupling->Solution_Microwave Solution_Resin Switch to Low-Loading or PEG-based Resin Problem_Coupling->Solution_Resin Solution_Chaotropes->End Solution_Microwave->End Solution_Resin->End

Caption: Troubleshooting workflow for solubility and coupling issues.

SPPS_Coupling_Workflow Resin_Prep 1. Resin Swelling and Deprotection Activation 2. Pre-activation of Fmoc-7-AHA + HATU Resin_Prep->Activation Add Coupling 3. Coupling to Resin Activation->Coupling Add Monitoring 4. Monitor with Kaiser Test Coupling->Monitoring After 1-2h Washing 5. Wash Resin Monitoring->Washing Negative Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: General workflow for coupling this compound.

References

Optimization of reaction times for Fmoc-7-amino-heptanoic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-7-amino-heptanoic Acid Coupling

Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving this compound (Fmoc-Ahx-OH). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a standard reaction time for coupling this compound?

A standard coupling time for this compound, a non-sterically hindered linear amino acid, typically ranges from 30 to 60 minutes when using common uronium-based coupling reagents like HBTU or HATU.[1] However, the optimal time can vary based on the resin, solvent, temperature, and specific reagents used. It is always recommended to monitor the reaction's completion.

Q2: How can I monitor the completion of the coupling reaction?

The completion of a coupling reaction is most commonly monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines on the resin.[2][3]

  • A positive Kaiser test (blue bead color) indicates that free amines are still present, meaning the coupling is incomplete.

  • A negative Kaiser test (yellow/clear bead color) indicates that few to no free amines are present, suggesting the coupling is complete.

For quantitative analysis, a small sample of the resin can be cleaved and analyzed via HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the product.[3]

Q3: Which coupling reagent is most effective for Fmoc-Ahx-OH?

For routine and non-challenging couplings like that of Fmoc-Ahx-OH, both HBTU and HATU are highly effective.[1][4]

  • HBTU is a robust and widely used coupling reagent suitable for most standard applications.

  • HATU is generally more reactive and faster, forming a more reactive OAt-ester intermediate.[1] It is often preferred for rapid synthesis protocols or for more "difficult" sequences where steric hindrance or peptide aggregation might be a concern.[1][5]

Q4: What are the most common causes of incomplete coupling?

Incomplete coupling can arise from several factors:

  • Poor Reagent Quality: Degradation of the Fmoc-amino acid, coupling reagents, or base due to age or improper storage.[2]

  • Suboptimal Activation: Insufficient pre-activation time for the amino acid before it is added to the resin.[1]

  • Low-Quality Solvents: Use of non-anhydrous solvents (e.g., DMF) can lead to hydrolysis of activated species.[2]

  • Peptide Aggregation: The growing peptide chain may fold on itself, preventing reagents from accessing the free N-terminal amine.[3]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reaction sites.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound.

Issue 1: The Kaiser test is positive (blue) after the scheduled coupling time.

A positive Kaiser test indicates incomplete coupling. Follow these steps to troubleshoot the issue.

G start Start: Positive Kaiser Test step1 Action: Extend Reaction Time (e.g., add another 30-60 min) start->step1 check1 Re-run Kaiser Test step1->check1 step2 Action: Double Couple Wash resin and repeat the coupling step with fresh reagents. check1->step2 Test Positive end_good Result: Coupling Complete check1->end_good Test Negative check2 Re-run Kaiser Test step2->check2 step3 Action: Cap Unreacted Amines Use acetic anhydride to permanently block unreacted sites and prevent deletion sequences. check2->step3 Test Positive check2->end_good Test Negative end_capped Result: Proceed with Capped Deletion Sequence step3->end_capped

Troubleshooting workflow for a positive Kaiser test.
Issue 2: Final peptide yield is low with deletion sequences observed in MS.

This suggests a systematic issue with coupling efficiency throughout the synthesis.

  • Verify Reagent Stoichiometry: Ensure you are using the correct excess of amino acid and coupling reagents (typically 3-5 equivalents relative to resin loading).

  • Check Reagent Integrity: Use fresh, high-purity Fmoc-amino acids, coupling reagents, and anhydrous, amine-free DMF.[2] Piperidine used for deprotection can also degrade over time.[3]

  • Optimize Activation: Ensure the amino acid is fully dissolved and pre-activated with the coupling reagent and base for 1-2 minutes before adding to the resin.[1]

  • Switch Coupling Reagent: If using HBTU, consider switching to the more reactive HATU, especially if synthesizing a longer peptide where aggregation may become a factor.[1][6]

Issue 3: The reaction mixture becomes viscous or the resin clumps.

This is a sign of on-resin peptide aggregation, where peptide chains interact and shield reaction sites.[3] While less common with a simple spacer like 7-amino-heptanoic acid, it can occur in longer sequences.

  • Improve Solvation: Use a solvent mixture known to disrupt secondary structures, such as adding N-methyl-2-pyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO).

  • Increase Wash Steps: Perform more extensive and prolonged washes with DMF between deprotection and coupling steps to help break up aggregates.

Data & Reagent Comparison

The choice of coupling reagent directly impacts reaction time and efficiency. The table below summarizes key characteristics of common reagents used in Fmoc-SPPS.

Coupling ReagentActivating AdditiveRelative SpeedKey AdvantagesConsiderations
HBTU HOBtFastCost-effective, reliable for standard couplings.[4]Can cause guanidinylation of the N-terminus if used in excess.[5]
HATU HOAtVery FastHigher reactivity, less racemization, excellent for difficult sequences.[1][6]More expensive than HBTU. Can also cause guanidinylation if used in excess.[5]
DIC/HOBt HOBtModerateLow cost, minimizes racemization.[7]Produces dicyclohexylurea (DCU) byproduct, which can be difficult to wash away if DIC is used.
COMU OxymaPureVery FastHigh reactivity, good solubility, byproducts are easily washed away.[8]Newer generation reagent, may be more costly.

Detailed Experimental Protocol

This section provides a standard protocol for the manual coupling of this compound to a resin-bound peptide chain. This protocol assumes a 0.1 mmol synthesis scale.

Workflow Overview

spss_workflow cluster_prep Preparation cluster_cycle SPPS Cycle swell 1. Swell Resin (e.g., in DMF for 30 min) deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF, DCM, DMF) deprotect->wash1 coupling 4. Amino Acid Coupling (Fmoc-Ahx-OH + Activator + Base) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 monitor 6. Monitor Reaction (Kaiser Test) wash2->monitor monitor->deprotect Start next cycle

General workflow for an Fmoc-SPPS cycle.
Materials

  • Peptide-resin with a free N-terminal amine

  • This compound (Fmoc-Ahx-OH) (4 eq., 0.4 mmol)

  • Coupling Reagent (e.g., HBTU) (3.9 eq., 0.39 mmol)

  • Base (e.g., DIPEA) (8 eq., 0.8 mmol)

  • Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit reagents

Procedure
  • Fmoc-Group Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[1]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF[1]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Ahx-OH (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.[1][9]

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin 3x with DMF to remove excess reagents and byproducts.

  • Monitoring:

    • Take a small sample of resin beads (5-10 beads) and wash them with ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.[3]

    • If the test is negative (beads remain yellow), the coupling is complete. Proceed to the deprotection step for the next amino acid in your sequence.

    • If the test is positive (beads turn blue), refer to the troubleshooting guide above.

References

Technical Support Center: Preventing Aggregation in Peptides Containing 7-Amino-Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of synthetic peptides incorporating 7-amino-heptanoic acid (Aha).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 7-amino-heptanoic acid (Aha), and how does it influence peptide properties?

A1: 7-amino-heptanoic acid (Aha) is a non-proteinogenic amino acid characterized by a seven-carbon chain, which functions as a flexible linker or spacer in peptide design.[1][2][3] Its incorporation can enhance the stability of target molecules and regulate their activity by controlling their spatial arrangement.[4] The aliphatic nature of the six-carbon methylene chain (-(CH2)6-) can increase the overall hydrophobicity of the peptide, a key factor that can contribute to aggregation.

Q2: What are the primary drivers of peptide aggregation?

A2: Peptide aggregation is a complex process where peptide chains self-associate to form larger, often insoluble, structures.[5] This is driven by a combination of intrinsic and extrinsic factors:

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence is a major determinant. Exposed hydrophobic residues (e.g., Leucine, Valine) can interact to minimize contact with water, leading to aggregation.[6]

    • Secondary Structure: The formation of β-sheet structures can facilitate intermolecular hydrogen bonding between peptide chains, leading to highly ordered aggregates like amyloid fibrils.[6]

    • Net Charge: At a pH near the peptide's isoelectric point (pI), the net charge is zero. This minimizes electrostatic repulsion between molecules, increasing the likelihood of aggregation.[6]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, promoting aggregation.[6]

    • pH: The solution's pH affects the ionization of amino acid residues, altering the peptide's net charge and solubility.[6][7][8]

    • Temperature: Elevated temperatures can expose hydrophobic residues by increasing the rate of conformational changes, which can lead to aggregation.[6]

    • Ionic Strength: Salts can either screen electrostatic repulsions, which promotes aggregation, or stabilize the peptide's native conformation.[6]

    • Mechanical Stress: Agitation, such as stirring or shaking, can induce conformational changes and accelerate aggregation.[6]

Q3: My Aha-containing peptide is showing signs of aggregation (cloudiness, precipitation). What is the first thing I should check?

A3: The first and most critical step is to evaluate your peptide's solubility characteristics based on its amino acid sequence and the pH of your solution. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[6] Ensure the pH of your buffer is at least 1-2 units away from the peptide's calculated pI to maximize electrostatic repulsion between molecules.[6] For acidic peptides, use a more basic buffer, and for basic peptides, use a more acidic one.[6][9]

Q4: How should I properly store my lyophilized and reconstituted Aha-containing peptides to minimize aggregation?

A4: Proper storage is crucial for preventing degradation and aggregation.

  • Lyophilized Peptides: For long-term storage, keep peptides in lyophilized form at -20°C or preferably -80°C, away from bright light.[10][11] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[9][10]

  • Peptide Solutions: Peptide solutions are significantly less stable. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10] Store solutions at -20°C in a sterile, slightly acidic buffer (pH 5-7).[9][12]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common aggregation issues.

Issue 1: Lyophilized Peptide Fails to Dissolve

Cause: The chosen solvent is inappropriate for the peptide's properties, leading to immediate aggregation upon attempted reconstitution.

Troubleshooting Steps:

  • Perform a Small-Scale Solubility Test: Before dissolving the entire sample, test the solubility on a small portion.[13]

  • Assess Peptide Charge:

    • Basic Peptides (net positive charge): Try dissolving in 1-10% aqueous acetic acid.[9]

    • Acidic Peptides (net negative charge): Attempt dissolution in 1% aqueous ammonium hydroxide or 1-10% ammonium bicarbonate.[9]

    • Neutral/Hydrophobic Peptides: If insoluble in aqueous solutions, dissolve the peptide in a minimal volume of an organic solvent like DMSO or DMF first.[6] Then, slowly add this concentrated solution dropwise to your desired aqueous buffer while vortexing.[6]

  • Use Physical Disruption: Gentle sonication in a water bath can help break up small aggregates and enhance dissolution.[6][13]

Issue 2: Peptide Solution Becomes Cloudy Over Time

Cause: The peptide is aggregating in solution due to unfavorable conditions such as concentration, pH, or temperature.

Troubleshooting Steps:

  • Optimize pH: Confirm the solution pH is at least 1-2 units away from the peptide's pI.[6]

  • Reduce Concentration: If the experimental design allows, work with a lower peptide concentration.[6]

  • Incorporate Anti-Aggregation Additives: The effectiveness of additives is peptide-dependent and may require optimization.[6] Consider adding agents that disrupt hydrophobic interactions or stabilize the peptide's structure.

  • Control Temperature: Avoid temperature fluctuations. Store solutions at a stable -20°C or -80°C and minimize time at room temperature.[6]

Issue 3: Aggregation Occurs During an Experiment (e.g., Incubation at 37°C)

Cause: The experimental conditions (temperature, agitation, buffer components) are promoting aggregation.

Troubleshooting Steps:

  • Add Stabilizing Excipients: Introduce additives known to prevent aggregation under thermal or mechanical stress.

  • Minimize Mechanical Stress: If your experiment involves shaking or stirring, consider reducing the agitation speed or using surfactants to protect against surface-induced aggregation.

  • Filter Before Use: Before starting the experiment, centrifuge your stock solution at high speed (>10,000 x g) and filter it through a 0.22 µm filter to remove any pre-existing micro-aggregates.[6]

Section 3: Data Presentation

Table 1: Common Anti-Aggregation Additives and Their Mechanisms
Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids Arginine, GlycineReduce non-specific interactions and can suppress aggregation by binding to hydrophobic regions.[6][14][15]50-250 mM
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.[6][14]5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.[6][14]10-50% (v/v)
Detergents Tween 20, Triton X-100Prevent hydrophobic aggregation at low concentrations by competitive surface adsorption.[6][15]0.01-0.1% (v/v)
Organic Solvents Dimethyl sulfoxide (DMSO)Disrupt hydrophobic interactions.[6]<10% (v/v)
Reducing Agents DTT, TCEPPrevent oxidation of cysteine residues, which can lead to disulfide-linked oligomers.[15]1-5 mM

Section 4: Experimental Protocols & Visualizations

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

This assay is used to monitor the kinetics of amyloid-like fibril formation in real-time. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[16]

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Preparation: Prepare a concentrated stock solution of the peptide using an appropriate solvent as determined by solubility tests. Remove any pre-existing aggregates by centrifugation (10,000 x g, 5 min) or filtration (0.22 µm syringe filter).[6]

  • Reaction Mixture: In each well of the 96-well plate, prepare the final reaction mixture. A typical mixture includes:

    • Peptide at the final desired concentration (e.g., 10-100 µM)

    • ThT at a final concentration of 10-25 µM.[6]

    • Assay buffer to the final volume (e.g., 100-200 µL).[6]

  • Controls: Include negative controls: (1) Buffer with ThT only, and (2) Peptide only (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Place the plate in the fluorescence reader pre-heated to the desired temperature (e.g., 37°C).[16][17]

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (several hours to days).[16]

    • If desired, include intermittent shaking to accelerate aggregation.[16]

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[18]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare Peptide Stock (Filter to remove aggregates) P3 Prepare 96-Well Plate (Samples, Controls) P1->P3 P2 Prepare ThT Working Solution P2->P3 R1 Incubate Plate at 37°C in Plate Reader P3->R1 R2 Measure Fluorescence (Ex: 450nm, Em: 485nm) at Intervals R1->R2 R2->R1 Repeat for Duration A1 Plot Fluorescence vs. Time R2->A1 A2 Analyze Aggregation Kinetics (Lag time, Rate) A1->A2

Workflow for the Thioflavin T (ThT) aggregation assay.
Troubleshooting Logic for Peptide Aggregation

The following diagram outlines a logical workflow for diagnosing and solving peptide aggregation issues.

G start Peptide Shows Aggregation q1 When does aggregation occur? start->q1 a1_dissolve During Initial Dissolution q1->a1_dissolve a1_solution In Solution Over Time q1->a1_solution q2_dissolve Dissolve in minimal DMSO/DMF, then add to buffer? a1_dissolve->q2_dissolve q2_solution Is pH >2 units from pI? a1_solution->q2_solution sol_dissolve Try acidic/basic buffer or sonication. q2_dissolve->sol_dissolve No sol_final Problem Solved q2_dissolve->sol_final Yes sol_solution_ph Adjust pH to be >2 units from pI. q2_solution->sol_solution_ph No q3_solution Still Aggregating? q2_solution->q3_solution Yes a2_yes_dissolve Yes a2_no_dissolve No a2_yes_solution Yes a2_no_solution No sol_solution_ph->q3_solution q3_solution->sol_final No sol_additives Try Anti-Aggregation Additives: - Arginine - Glycerol - Low % Detergent q3_solution->sol_additives Yes a3_yes_solution Yes a3_no_solution No sol_additives->sol_final

Decision tree for troubleshooting peptide aggregation.

References

Technical Support Center: Troubleshooting Diketopiperazine Formation with N-terminal 7-Amino-Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly when incorporating N-terminal 7-amino-heptanoic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with diketopiperazine formation during your peptide synthesis experiments.

Problem 1: Significant amount of a low molecular weight byproduct is observed, corresponding to the mass of a cyclized dipeptide.

Possible Cause: Formation of a diketopiperazine (DKP) from the N-terminal 7-amino-heptanoic acid and the adjacent amino acid. The flexible nature of the 7-amino-heptanoic acid chain can facilitate the intramolecular cyclization.

Solutions:

  • Optimize Coupling of the Third Amino Acid:

    • Use a potent coupling reagent: Employ a high-efficiency coupling reagent such as HATU, HBTU, or HCTU for the addition of the third amino acid in your sequence.[1] This promotes rapid amide bond formation, outcompeting the intramolecular cyclization.

    • Pre-activation: Pre-activate the third amino acid with the coupling reagent before adding it to the resin-bound dipeptide. This ensures a high concentration of the activated species, driving the intermolecular coupling forward.

    • Double coupling: Perform a second coupling of the third amino acid to ensure the reaction goes to completion and minimizes the presence of free N-terminal amine on the dipeptide available for cyclization.

  • Modify Fmoc-Deprotection Conditions:

    • Use a weaker base or shorter deprotection times: Standard 20% piperidine in DMF can be too harsh, promoting DKP formation. Consider using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to reduce DKP formation.[2]

    • In situ neutralization: For Boc-based synthesis, utilize in situ neutralization protocols to suppress DKP formation.

  • Incorporate as a Dipeptide:

    • Synthesize the dipeptide of 7-amino-heptanoic acid and the second amino acid separately in solution. Then, couple this pre-formed dipeptide to the resin-bound peptide chain. This strategy bypasses the vulnerable stage where the free N-terminal amine of the dipeptide is exposed on the resin.

Problem 2: The desired full-length peptide is obtained in very low yield, with the major peak in the chromatogram being the truncated peptide lacking the first two residues.

Possible Cause: Extensive diketopiperazine formation has led to the cleavage of the N-terminal dipeptide from the resin.

Solutions:

  • Utilize Sterically Hindered Resin:

    • For the synthesis of peptides where the C-terminal residue is prone to DKP formation (especially with Proline), using a 2-chlorotrityl chloride resin is recommended. The steric bulk of this resin can inhibit the formation of the cyclic intermediate.

  • Lower the Reaction Temperature:

    • Perform the coupling and deprotection steps at a lower temperature (e.g., 0°C or room temperature instead of elevated temperatures). Lower temperatures can slow down the rate of the intramolecular cyclization reaction more significantly than the desired intermolecular coupling.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine formation?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that can occur during solid-phase peptide synthesis, particularly after the deprotection of the second amino acid. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin (or the amide bond of the third amino acid), leading to the formation of a cyclic dipeptide (a diketopiperazine) and truncation of the peptide chain.[3][4]

Q2: Why is diketopiperazine formation a concern with N-terminal 7-amino-heptanoic acid?

A2: While DKP formation is most commonly associated with N-terminal proline or glycine residues, the long and flexible alkyl chain of 7-amino-heptanoic acid can increase the entropic favorability of the intramolecular cyclization. This flexibility allows the N-terminal amine to more easily come into proximity with the electrophilic carbonyl group, promoting the formation of a larger cyclic lactam, analogous to a diketopiperazine.

Q3: How does the choice of the second amino acid affect diketopiperazine formation?

A3: The amino acid adjacent to the N-terminal 7-amino-heptanoic acid significantly influences the rate of DKP formation. Proline is particularly problematic due to its propensity to adopt a cis-amide bond, which pre-organizes the peptide backbone for cyclization. Other amino acids with small, unhindered side chains, like glycine and alanine, can also facilitate this side reaction. Conversely, bulky side chains can sterically hinder the approach of the N-terminal amine, thus reducing the likelihood of cyclization.[4][5]

Q4: Can the solvent used in SPPS affect the extent of diketopiperazine formation?

A4: Yes, the solvent can play a role. Polar aprotic solvents like DMF and NMP are common in SPPS. Studies have shown that the rate of DKP formation can be solvent-dependent. For instance, in some sequences, DKP formation was found to be faster in NMP or DMF compared to DMSO or acetonitrile.[3]

Q5: Are there any analytical methods to confirm diketopiperazine formation?

A5: The primary method for detecting DKP formation is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). You will typically observe a peak corresponding to the truncated peptide and another peak with the mass of the cyclized dipeptide.

Data Summary Tables

Table 1: Comparison of Fmoc-Deprotection Reagents on Diketopiperazine (DKP) Formation

Fmoc-Deprotection ReagentDKP Formation (%)Reference
20% Piperidine/DMF13.8[2]
5% Piperidine/DMF12.2[2]
5% Piperazine/DMF< 4[2]
2% DBU, 5% Piperazine/NMPSignificantly Reduced[2]

Table 2: Influence of N-terminal Amino Acid (Xaa) in Xaa-Pro Sequences on Dissociation Half-Life (a proxy for DKP formation rate)

N-terminal Amino Acid (Xaa)Dissociation Half-life at 75°C (min)ClassificationReference
Glycine276Nonpolar[4]
Valine127Nonpolar[4]
Phenylalanine~80Aromatic[4]
Lysine~50Charged/Polar[4]
Glutamic Acid~46Charged/Polar[4]

Experimental Protocols

Protocol 1: Fmoc-Deprotection using 2% DBU/5% Piperazine in NMP

Objective: To minimize diketopiperazine formation during the Fmoc deprotection step.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected amino acid

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

Procedure:

  • Swell the peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the deprotection solution (2% DBU/5% piperazine in NMP) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate the mixture at room temperature for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Proceed immediately to the coupling step.

Protocol 2: Coupling with HATU/DIPEA

Objective: To achieve rapid and efficient coupling to suppress diketopiperazine formation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • HATU (2.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.

  • Drain the DMF from the resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a Kaiser test.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 1 min).

Visualizations

Diketopiperazine_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Side_Reaction Side Reaction Resin Resin-Bound Amino Acid 1 Coupling1 Couple Amino Acid 2 Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Dipeptide Resin-Bound -Dipeptide Deprotection1->Dipeptide Coupling2 Couple Amino Acid 3 Dipeptide->Coupling2 DKP_Formation Intramolecular Cyclization Dipeptide->DKP_Formation High Flexibility of 7-amino-heptanoic acid Tripeptide Desired Tripeptide Coupling2->Tripeptide DKP Diketopiperazine (Byproduct) DKP_Formation->DKP Truncated_Peptide Truncated Peptide (Resin-Bound) DKP_Formation->Truncated_Peptide

Caption: Workflow of Diketopiperazine Formation during SPPS.

Troubleshooting_Logic cluster_deprotection Deprotection Strategies cluster_coupling Coupling Strategies Start DKP Formation Observed Q1 Is the 2nd residue Proline? Start->Q1 A1_Yes High Risk of DKP Q1->A1_Yes Yes A1_No Moderate Risk of DKP Q1->A1_No No Strategy1 Modify Fmoc Deprotection A1_Yes->Strategy1 Strategy2 Optimize Coupling of 3rd Amino Acid A1_Yes->Strategy2 Strategy3 Use Sterically Hindered Resin A1_Yes->Strategy3 Strategy4 Couple as a Dipeptide A1_Yes->Strategy4 A1_No->Strategy1 A1_No->Strategy2 Deprotection_Opt1 Use 2% DBU/ 5% Piperazine Strategy1->Deprotection_Opt1 Deprotection_Opt2 Shorter Deprotection Times Strategy1->Deprotection_Opt2 Coupling_Opt1 Use HATU/HBTU Strategy2->Coupling_Opt1 Coupling_Opt2 Double Coupling Strategy2->Coupling_Opt2

References

Technical Support Center: Purity Analysis of Fmoc-7-amino-heptanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the HPLC purity analysis of Fmoc-7-amino-heptanoic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing this compound purity?

A typical starting method for analyzing the purity of this compound is a reverse-phase HPLC (RP-HPLC) method using a C18 column. The mobile phase usually consists of a gradient of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (such as acetonitrile). Detection is commonly performed using a UV detector at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm.

Q2: My peak for this compound is tailing. What are the possible causes and solutions?

Peak tailing for hydrophobic molecules like this compound in reversed-phase HPLC can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1] To mitigate this, you can use a lower pH mobile phase to suppress silanol ionization or switch to a column with end-capping.

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.[1] Try diluting your sample and injecting a smaller volume.

  • Column Deterioration: A void in the column bed or a contaminated frit can distort the peak shape.[1] If you suspect column degradation, it may need to be replaced.

Q3: I am observing a shift in the retention time of my analyte between injections. What could be the issue?

Retention time shifts can be frustrating and may point to several issues:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and is well-mixed. If you are using an online mixing system, check that the pumps are functioning correctly.

  • Column Temperature Fluctuations: The retention times of hydrophobic compounds can be sensitive to temperature changes. Using a column oven to maintain a consistent temperature is recommended. A change of just 1°C can alter retention times by 1-2%.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.

Q4: The backpressure in my HPLC system is unusually high. What should I do?

High backpressure is a common issue in HPLC and can be caused by:

  • Blockage in the System: A blockage in the tubing, injector, or column frit can lead to a pressure increase. Systematically disconnect components to identify the source of the blockage.

  • Precipitation in the Column: If the sample or mobile phase components precipitate, it can clog the column. Ensure your sample is fully dissolved in the mobile phase and that the mobile phase components are miscible.

  • Contaminated Column: Over time, columns can become contaminated with strongly retained sample components. Following a proper column cleaning procedure can help resolve this.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Column overload.Dilute the sample and inject a smaller volume.[1]
Broad Peaks Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[1]
Column deterioration.Replace the column with a new one of the same type.[1]
Split Peaks Partially clogged column frit.Replace the column inlet frit or the entire column.
Incompletely filled sample loop.Ensure the injection volume is appropriate for the loop size and that there are no air bubbles.
No Peaks Detected Detector lamp is off.Ensure the detector lamp is on and has not burned out.[2]
No sample injected.Check the autosampler for proper operation and ensure the vial contains sufficient sample.[2]
Compound is not eluting.Increase the organic solvent concentration in the mobile phase gradient.[3]

Experimental Protocol: Purity Analysis of this compound

This protocol describes a general method for determining the purity of this compound using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem with Chromatogram? peak_shape Abnormal Peak Shape? start->peak_shape Yes retention_time Retention Time Shift? start->retention_time Yes pressure High Backpressure? start->pressure Yes is_tailing Tailing? peak_shape->is_tailing is_fronting Fronting? is_tailing->is_fronting No sol_tailing1 Check for Column Overload (Dilute Sample) is_tailing->sol_tailing1 Yes sol_tailing2 Check for Secondary Interactions (Adjust Mobile Phase pH) is_tailing->sol_tailing2 Yes is_broad Broad? is_fronting->is_broad No sol_fronting1 Check Sample Solvent Strength (Dissolve in Mobile Phase) is_fronting->sol_fronting1 Yes sol_broad1 Check for Extra-Column Volume (Minimize Tubing) is_broad->sol_broad1 Yes sol_broad2 Evaluate Column Efficiency (Replace Column if Needed) is_broad->sol_broad2 Yes end Consult Instrument Manual or Contact Technical Support is_broad->end No sol_rt1 Ensure Consistent Mobile Phase Prep retention_time->sol_rt1 sol_rt2 Use a Column Oven for Temp Control retention_time->sol_rt2 sol_rt3 Ensure Full Column Equilibration retention_time->sol_rt3 retention_time->end sol_pressure1 Systematically Check for Blockages pressure->sol_pressure1 sol_pressure2 Ensure Sample & Mobile Phase Solubility pressure->sol_pressure2 sol_pressure3 Perform Column Cleaning Protocol pressure->sol_pressure3 pressure->end

References

Strategies to avoid racemization of Fmoc-7-amino-heptanoic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding strategies to minimize racemization during the activation of Fmoc-protected amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)
Q1: I am concerned about the racemization of Fmoc-7-amino-heptanoic acid during activation. Is this a valid concern?

This is an excellent question that touches on a crucial concept in peptide chemistry. This compound is an aliphatic linker used in applications like PROTAC synthesis.[1][2][3] It consists of a seven-carbon chain with a carboxylic acid at one end and an Fmoc-protected amine at the other.[1][4]

Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). This process can only occur at a chiral center, which is a carbon atom attached to four different groups. In the case of alpha-amino acids, the alpha-carbon (Cα) is typically a chiral center. However, this compound is an achiral molecule; it does not possess any chiral centers. Therefore, racemization is not a concern for this compound .

While this specific compound cannot racemize, the core of your question about preventing racemization during the activation step is critical for all chiral Fmoc-amino acids used in peptide synthesis. The rest of this guide will focus on strategies to ensure the stereochemical integrity of chiral amino acids.

Q2: What is racemization in the context of peptide synthesis and why is it problematic?

In peptide synthesis, racemization (or epimerization) is the unwanted inversion of stereochemistry at the alpha-carbon of an amino acid during the coupling process.[5] This leads to the incorporation of the incorrect D-amino acid isomer into the peptide chain, resulting in diastereomeric impurities.

Maintaining the precise stereochemistry of a peptide is paramount because its three-dimensional structure is directly linked to its biological activity and safety.[5][6] The presence of diastereomeric impurities can:

  • Significantly reduce the peptide's biological activity or binding affinity.

  • Make purification difficult and costly.

  • Introduce unpredictable pharmacological effects or toxicity.

Q3: What are the primary causes and mechanisms of racemization during amino acid activation?

Racemization primarily occurs when the carboxyl group of an N-protected amino acid is activated for peptide bond formation.[7][8] There are two main mechanisms:

  • Oxazolone Formation: This is the most predominant pathway.[9] The activated amino acid intermediate can cyclize to form a 5(4H)-oxazolone. The alpha-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine can produce both D and L products.[5][9]

  • Direct Enolization (Hα Abstraction): A base can directly remove the alpha-proton from the activated amino acid to form an enolate intermediate, which is achiral. Reprotonation can occur from either side, leading to racemization.[9][10] This is a greater risk for amino acids with electron-withdrawing groups in their side chains.[9]

racemization_mechanisms cluster_oxazolone Mechanism 1: Oxazolone Formation cluster_enolization Mechanism 2: Direct Enolization start Fmoc-AA-OH (L-amino acid) activated Activated Ester (e.g., O-acylisourea) start->activated Activation (e.g., DIC) oxazolone Oxazolone Intermediate (Achiral) activated->oxazolone Intramolecular Cyclization direct_enolization Enolate Intermediate (Achiral) activated->direct_enolization + Base (-H+) racemized_peptide Peptide (L and D forms) oxazolone->racemized_peptide + Amine direct_enolization->racemized_peptide + Amine + H+

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.
Q4: Which amino acids are most susceptible to racemization?

While all chiral amino acids can racemize under certain conditions, some are particularly prone to it due to their side-chain structure. These include:

  • Histidine (His): The imidazole side chain can catalyze racemization.[8][11] Protecting the side-chain nitrogen is crucial.

  • Cysteine (Cys): This residue is known to be highly susceptible to racemization, especially when standard bases are used.[8][12]

  • Phenylglycine (Phg) and other amino acids with electron-withdrawing groups on the side chain can more easily stabilize the enolate intermediate, increasing the risk of racemization.[9][13]

  • Serine (Ser): Glycosylated serine and threonine residues can show increased epimerization.[9]

Troubleshooting Guide: Minimizing Racemization

This section provides a systematic approach to diagnosing and resolving racemization issues encountered during your experiments.

Issue: Analysis of my crude peptide shows significant diastereomeric impurities.

This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Diagram 2: Troubleshooting workflow for racemization in peptide synthesis.

Step 1: Evaluate Your Coupling Reagent and Additives The choice of coupling methodology is the most critical factor.

  • Carbodiimides (e.g., DCC, DIC): Using these reagents alone can lead to significant racemization.[14] It is essential to use them with a racemization-suppressing additive.[15][16]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the initial activated intermediate to form a more stable active ester, which is less prone to racemization.[5][17] OxymaPure is often considered superior to HOBt in suppressing racemization and is a non-explosive alternative.[16][17][18]

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally efficient and come with a built-in activating additive moiety.[15] However, they still require a base, which can contribute to racemization.[16] COMU, an Oxyma-based reagent, is often preferred for its high efficiency and low racemization potential.[17][19]

Step 2: Scrutinize the Base The basicity and steric hindrance of the base used during coupling have a major influence on racemization.[7][16]

  • Type of Base: Highly basic or sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can promote racemization.[13] Weaker bases such as N-methylmorpholine (NMM) are often a better choice.[16] For particularly sensitive amino acids like Cys, hindered amines like collidine can be beneficial.[12][20]

  • Concentration: Use the minimum amount of base necessary for the reaction. Excess base increases the risk of racemization.

  • Base-Free Conditions: For sensitive couplings, a combination like DIC/OxymaPure or DIC/HOBt can be used without any additional base, which is one of the most effective methods to prevent racemization.[14][16]

Step 3: Control the Reaction Temperature Higher temperatures accelerate the rate of racemization.[14]

  • Conventional Synthesis: Perform the coupling reaction at a lower temperature (e.g., 0°C).

  • Microwave Synthesis: If using microwave-assisted peptide synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) has been shown to limit the racemization of histidine and cysteine.[12][20]

Data Presentation: Comparing Coupling Reagents

The choice of coupling reagent and additive has a significant impact on the level of racemization. The following table summarizes quantitative data on the percentage of D-isomer formation for different coupling methods.

Activating ReagentAdditiveBaseModel Reaction% D-Isomer (Racemization)
DICHOBt-Z-L-Phg-OH + H-L-Pro-NH₂9.3%[18]
DICOxymaPure-Z-L-Phg-OH + H-L-Pro-NH₂1.1%[18]
DICHOBtDIPEAFmoc-Ser(tBu) + H-Gly-Phe-NH₂1.9%[7]
DICHOAtDIPEAFmoc-Ser(tBu) + H-Gly-Phe-NH₂0.4%[7]
DICOxyma-BDIPEAFmoc-Ser(tBu) + H-Gly-Phe-NH₂<0.1%[21]
HATU-DIPEAFmoc-His(Trt) + H-Leu-OtBu10.7%[22]
HBTU-DIPEAFmoc-His(Trt) + H-Leu-OtBu16.7%[22]
DICOxymaPure-Fmoc-His(Trt) + H-Leu-OtBu1.4%[22][23]

Note: Racemization levels are highly sequence- and condition-dependent. This data is for comparative purposes.

Experimental Protocols
Protocol: Low-Racemization Activation and Coupling using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

1. Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous, amine-free DMF (N,N-Dimethylformamide)

2. Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.

  • Add DIC (3-5 eq.) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activation mixture to the washed resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, the reaction can be performed at 0°C.

4. Washing and Monitoring:

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Diagram 3: Experimental workflow for a low-racemization coupling cycle.

References

Technical Support Center: The Impact of Linker Length on Peptide Folding and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the design and optimization of peptide linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, focusing on how linker length and composition can be the root cause and offering potential solutions.

Q1: My fusion protein exhibits low or no biological activity. Could the linker be the problem?

A1: Yes, an inappropriate linker is a common cause of reduced bioactivity. The issue often stems from the linker's length or flexibility.

  • Problem: Steric Hindrance. If the linker is too short, it may not provide enough space for the fused domains to fold into their correct, active conformations. This can lead to improper domain orientation, blocking active sites or interaction surfaces.

  • Problem: Unfavorable Interactions. A linker that is too long or has an inappropriate composition might interact undesirably with the functional domains, leading to misfolding or instability.[1] In some cases, increasing the length of a flexible linker can gradually decrease the catalytic efficiency of the fusion protein.[2][3][4]

Troubleshooting Steps:

  • Vary Linker Length: Systematically test a series of linkers with varying lengths. For flexible linkers, this can be done by changing the number of repeats, for example, in a (GGGGS)n sequence where 'n' is the number of repeats.[1]

  • Assess Linker Flexibility: If a flexible linker isn't working, a rigid linker might be required to maintain a specific distance and orientation between domains.[5] Rigid linkers, such as those with α-helical structures (e.g., (EAAAK)n) or proline-rich sequences, can prevent unwanted interactions.[1]

  • Computational Modeling: Before synthesis, use homology modeling to predict the three-dimensional structure of your fusion protein with different linkers. This can help identify potential folding issues or steric clashes.[2]

Q2: I'm observing significant aggregation of my peptide/protein construct. How can the linker influence this?

A2: Linker design is critical in preventing aggregation. Hydrophobic linkers can promote the formation of insoluble aggregates, especially at high protein concentrations.

Troubleshooting Steps:

  • Increase Linker Hydrophilicity: Incorporate polar or charged amino acids like Serine (Ser), Threonine (Thr), Lysine (Lys), or Glutamic Acid (Glu) into your linker sequence.[1] Flexible linkers composed of Glycine and Serine are popular choices as they are hydrophilic and flexible.[1]

  • Avoid Hydrophobic Patches: Analyze your linker sequence for stretches of hydrophobic amino acids that could serve as nucleation points for aggregation.

  • Check Domain Interactions: An improperly sized linker might expose hydrophobic patches on the surface of the folded domains, leading to intermolecular aggregation. A longer or more rigid linker could help shield these regions.

Q3: The linker in my peptide-drug conjugate (PDC) or fusion protein is being cleaved unexpectedly in vitro or in vivo. What should I consider?

A3: Premature cleavage can lead to off-target effects and reduced efficacy. This is often due to the linker's susceptibility to proteases present in the experimental system or in circulation.

Troubleshooting Steps:

  • Analyze Linker Sequence for Protease Sites: Review the amino acid sequence of your linker for known protease cleavage motifs. Common flexible linkers like (GGGGS)n are generally designed to be resistant to proteolysis.[1]

  • Increase Proteolytic Resistance: If you suspect cleavage, consider designing a linker with less common sequences or incorporating non-natural amino acids. Proline-rich linkers can also offer increased resistance to cleavage.

  • Switch to a Non-Cleavable Linker: If the intended function does not require the separation of the fused domains, a stable, non-cleavable linker could be a solution.[6]

Frequently Asked Questions (FAQs)

Q4: What are the main types of peptide linkers and when should I use them?

A4: Peptide linkers are generally categorized based on their structure and flexibility:

  • Flexible Linkers: These are rich in small, hydrophilic amino acids like Glycine and Serine (e.g., (GGGGS)n). They provide rotational freedom to the linked domains, which is useful when the domains need to interact with each other or with other molecules.[1]

  • Rigid Linkers: These often form α-helical structures (e.g., (EAAAK)n) or contain proline-rich sequences. They act as stable spacers, maintaining a fixed distance between domains and preventing them from interfering with each other.[5]

  • Cleavable Linkers: These are designed to be cleaved under specific conditions, such as in the presence of certain enzymes or a change in pH. They are commonly used in drug delivery systems to release a payload at a target site.[6]

Q5: What is a good starting point for linker length?

A5: There is no universal optimal length, as it is highly dependent on the specific application and the domains being connected. However, studies of naturally occurring multi-domain proteins show that linker lengths often range from 4 to 21 amino acid residues.[1][7] A common starting point for flexible linkers is a (GGGGS)3 sequence (15 amino acids). It is often recommended to test a range of lengths to find the optimal one for your specific construct.[8]

Q6: How does linker composition, aside from length, affect my peptide?

A6: The amino acid composition of the linker influences its flexibility, stability, and solubility.[9]

  • Flexibility: Glycine provides a high degree of flexibility due to its small side chain. Proline, in contrast, introduces kinks and rigidity.

  • Stability: The composition can affect proteolytic resistance and the overall stability of the fusion protein. For instance, in one study, a linker containing a mix of Alanine and Glycine residues conferred maximum stability, outperforming a pure poly-glycine linker.[10]

  • Solubility: Including polar amino acids like Serine, Threonine, Lysine, and Glutamate can improve the solubility of the linker and the overall construct, helping to prevent aggregation.[1]

Quantitative Data on Linker Length

The following tables summarize quantitative data from various studies on how linker length affects peptide and protein properties.

Table 1: Effect of (GGGGS)n Linker Length on Single-Chain Variable Fragment (scFv) Reactivity

LinkerLength (Amino Acids)Linker SequenceRelative Reactivity (IC50, ng/mL)
DZ-scFv15GGGGS13.5
DZ-scFv315(GGGGS)36.8
DZ-scFv525(GGGGS)55.5
DZ-scFv735(GGGGS)74.5

Data adapted from a study on scFvs against daidzin. A lower IC50 value indicates higher reactivity. The results show that increasing the linker length from 5 to 35 amino acids improved the reactivity of the scFv.[11][12]

Table 2: Impact of Linker Length on the Catalytic Efficiency of a 4CL-STS Fusion Protein

Linker TypeNumber of Repeats (n)Length (Amino Acids)Relative Catalytic Efficiency (kcat/Km)
4CL-(GSG)n-STS13High
26Medium
39Lower
412Low
515Lowest
4CL-(GGGGS)n-STS15High
210Medium
315Lower
420Low

Data conceptualized from findings on 4-coumaroyl-CoA ligase (4CL) and stilbene synthase (STS) fusion proteins. The study found that the catalytic efficiency gradually decreased as the linker length increased for both linker types.[2][3][4]

Key Experimental Protocols

Protocol 1: Determining Peptide Secondary Structure using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides and proteins in solution by measuring the differential absorption of circularly polarized light.[13]

  • Sample Preparation:

    • Ensure the peptide sample is at least 95% pure.[10]

    • Choose a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride salts.[13]

    • Dissolve the peptide to a final concentration of 0.1-1.0 mg/mL. A good starting point is 0.2 mg/mL.[13][14]

    • Accurately determine the final peptide concentration.

  • Instrument Setup:

    • Calibrate the CD spectrometer according to the manufacturer's instructions.

    • Set the data acquisition parameters. Typical settings for secondary structure analysis are:

      • Wavelength Range: 190 nm to 260 nm[13]

      • Data Pitch: 1.0 nm[13]

      • Scanning Speed: 50 nm/min[13]

      • Bandwidth: 1.0 nm[13]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[13]

  • Measurement:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Load the peptide sample, ensuring no air bubbles are present.

    • Acquire the CD spectrum of the sample.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to molar ellipticity ([θ]).

    • Analyze the spectrum for characteristic signatures: α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm.

Protocol 2: Measuring Binding Affinity with Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinity and kinetics.[15][16]

  • Preparation:

    • Express and purify the ligand (to be immobilized on the sensor chip) and the analyte (to be flowed over the surface).

    • Select an appropriate sensor chip based on the ligand's properties.

    • Prepare running buffer (e.g., PBS with a small amount of surfactant like Tween 20 to prevent non-specific binding).

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the ligand at an optimized concentration and pH to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface with a blocking agent like ethanolamine.[17]

  • Analyte Binding Assay:

    • Inject a series of analyte concentrations in ascending order over both the ligand-immobilized surface and a reference surface (to subtract bulk refractive index changes).[16]

    • Allow sufficient time for association (binding) and dissociation phases for each concentration.

    • Between analyte injections, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH glycine solution).

  • Data Analysis:

    • The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram.

    • Fit the sensorgram data from the different analyte concentrations to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Estimating Intramolecular Distances with Förster Resonance Energy Transfer (FRET)

FRET is a spectroscopic technique that can measure the distance between two fluorescent molecules (a donor and an acceptor) when they are within approximately 1-10 nm of each other, making it a "molecular ruler".[18][19]

  • Fluorophore Selection and Labeling:

    • Choose a donor-acceptor pair with significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[18]

    • The Förster distance (R0) of the pair—the distance at which energy transfer is 50% efficient—should be close to the expected distance you want to measure.[20]

    • Label your peptide or protein domains with the donor and acceptor fluorophores at specific sites.

  • Sample Preparation:

    • Prepare three samples at the same concentration: "donor-only," "acceptor-only," and "donor-acceptor" labeled peptide.[20]

  • Spectroscopic Measurements:

    • Acquire the fluorescence emission spectrum of the "donor-only" sample by exciting at the donor's excitation wavelength.

    • Acquire the emission spectrum of the "donor-acceptor" sample using the same donor excitation wavelength. FRET is indicated by a decrease in donor fluorescence and an increase in acceptor fluorescence (sensitized emission).[21]

  • Calculating FRET Efficiency (E):

    • One common method to calculate FRET efficiency is from the fluorescence intensity of the donor in the absence (F_D) and presence (F_DA) of the acceptor:

      • E = 1 - (F_DA / F_D)

  • Calculating Distance (r):

    • The distance between the donor and acceptor can be calculated using the Förster equation:

      • r = R0 * [(1/E) - 1]^(1/6)

Visualizations

Linker_Optimization_Workflow start Define Functional Requirements design Initial Linker Design (e.g., (GGGGS)3) start->design synthesis Synthesize/Clone Construct design->synthesis expression Express & Purify Peptide/Protein synthesis->expression activity_assay Perform Bioactivity Assay expression->activity_assay folding_analysis Analyze Folding (e.g., CD Spectroscopy) expression->folding_analysis check_activity Is Activity Optimal? activity_assay->check_activity check_folding Is it Correctly Folded? folding_analysis->check_folding check_activity->check_folding No end Optimal Construct Achieved check_activity->end Yes troubleshoot Troubleshoot Issue (e.g., Aggregation) check_folding->troubleshoot No check_folding->end Yes, and Activity is OK modify_length Modify Linker Length (Increase/Decrease n) troubleshoot->modify_length modify_flex Modify Linker Flexibility (Flexible vs. Rigid) troubleshoot->modify_flex modify_length->design modify_flex->design

Caption: Workflow for designing and optimizing peptide linker length.

Linker_Length_Impact cluster_short Linker Too Short cluster_long Linker Too Long cluster_optimal Optimal Linker a Domain A linker_short Short Linker a->linker_short b Domain B linker_short->b hindrance Steric Hindrance => Misfolding => Low Activity linker_short->hindrance c Domain A linker_long Long Flexible Linker c->linker_long d Domain B linker_long->d instability Domain Instability => Aggregation => Decreased Efficiency linker_long->instability e Domain A linker_opt Optimal Linker e->linker_opt f Domain B linker_opt->f activity Correct Folding => High Activity => Stability linker_opt->activity

Caption: Impact of linker length on protein domain folding and activity.

References

Validation & Comparative

A Comparative Guide to Flexible Linkers in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of protein engineering, the choice of a linker to connect functional domains is a critical design parameter that can significantly impact the stability, activity, and overall performance of a fusion protein. Flexible linkers, in particular, offer a versatile solution for ensuring that protein domains fold and function independently. This guide provides a comparative analysis of commonly used flexible linkers, supported by quantitative data and detailed experimental protocols to aid in the rational design of fusion proteins.

Comparing Flexible Linker Properties

Flexible linkers are typically composed of small, hydrophilic amino acids that adopt a random coil conformation, providing a high degree of movement to the connected domains. The most prevalent flexible linkers are rich in glycine (Gly) and serine (Ser). Glycine offers maximal flexibility due to its small side chain (a single hydrogen atom), while serine enhances solubility and reduces non-specific interactions through its hydrophilic hydroxyl group.[1][2]

The table below summarizes the properties of common flexible linkers.

Linker TypeSequence ExampleKey CharacteristicsApplications
Gly-Ser (GS) Linkers (GGGGS)nHighly flexible, soluble, and resistant to proteolysis. The length can be easily adjusted by varying 'n'.[1][2]Single-chain variable fragments (scFv), chimeric antigen receptors (CARs), fusion enzymes.
Poly-Glycine Linkers (G)nMost flexible due to the absence of side chains. Can sometimes be less soluble than GS linkers.Epitope tagging, connecting domains where maximal flexibility is required.[3]
Alanine-Rich Linkers (A)nMore rigid than glycine-rich linkers but still provide some flexibility.Can be used to create a more defined separation between domains.
Proline-Rich Linkers (P)nIntroduce kinks and rigidity, leading to a more extended conformation.Used when a fixed distance and reduced flexibility are desired.
Natural Linkers Sequences from naturally occurring multi-domain proteinsOften have a combination of flexible and structured regions, optimized for their native context.Can be adopted for similar applications in engineered proteins.

Quantitative Performance Data

The choice of linker can have a measurable impact on the biophysical properties of a fusion protein. The following table presents quantitative data from studies comparing different flexible linkers.

Linker SequenceLength (amino acids)Persistence Length (Å)Observed Effect on Fusion ProteinReference
(GSSGSS)n25 - 734.5Decreased FRET efficiency with increasing length, indicating greater separation of domains.[4]
(GSSSSSS)n25 - 734.8Lower FRET efficiency compared to linkers with higher glycine content, suggesting increased stiffness.[4]
(SSSSSSS)n25 - 736.2Lowest FRET efficiency among the tested Gly-Ser linkers, indicating the highest stiffness.[4]
(GGGGS)n5 - 20Not directly measuredIncreasing 'n' can improve bioactivity in some fusion proteins by providing optimal domain separation.
(EAAAK)n (Rigid)5 - 20Higher than flexible linkersInduces less FRET efficiency compared to flexible linkers of the same length, indicating more effective domain separation.[1]

Experimental Workflows and Methodologies

The characterization of fusion proteins with different linkers is essential to select the optimal design. Below are diagrams illustrating a typical experimental workflow and detailed protocols for key characterization techniques.

Experimental_Workflow cluster_design Design & Cloning cluster_expression Protein Production cluster_characterization Biophysical & Functional Characterization Design Linker Design Cloning Gene Synthesis & Cloning Design->Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification SEC Size Exclusion Chromatography (SEC) Purification->SEC DLS Dynamic Light Scattering (DLS) Purification->DLS FRET Förster Resonance Energy Transfer (FRET) Purification->FRET Activity Functional Assay Purification->Activity

Caption: A typical workflow for the comparative study of flexible linkers in protein engineering.

Experimental Protocols

1. Förster Resonance Energy Transfer (FRET) for Measuring Inter-domain Distance

FRET is a powerful technique to measure the distance between two fluorescently labeled domains, providing insights into the conformational flexibility imparted by the linker.

Methodology:

  • Construct Design: Genetically fuse a donor fluorophore (e.g., ECFP) to one protein domain and an acceptor fluorophore (e.g., EYFP) to the other, separated by the linker of interest.

  • Protein Expression and Purification: Express the fusion protein in a suitable host (e.g., E. coli) and purify to homogeneity.

  • Spectroscopic Measurements:

    • Prepare protein samples in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the fluorescence emission spectrum of the donor-only construct upon excitation at the donor's excitation wavelength.

    • Measure the fluorescence emission spectrum of the acceptor-only construct upon excitation at the donor's excitation wavelength to determine bleed-through.

    • Measure the fluorescence emission spectrum of the FRET construct (donor-linker-acceptor) upon excitation at the donor's excitation wavelength.

  • Data Analysis:

    • Correct the FRET signal for donor bleed-through and direct acceptor excitation.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Relate the FRET efficiency to the inter-domain distance using the Förster equation.

FRET_Principle Donor Donor Acceptor Acceptor Donor->Acceptor Energy Transfer Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Sensitized Emission Excitation Excitation Light Excitation->Donor Excitation

References

Illuminating Molecular Architecture: A Comparative Guide to NMR Analysis for Confirming 7-Amino-Heptanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into peptides and proteins is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unequivocally verify the successful integration of 7-amino-heptanoic acid, a common omega-amino acid used as a linker or to modify peptide properties.

This guide presents a comparative analysis of key NMR methodologies, supported by experimental protocols and data, to facilitate the unambiguous identification of 7-amino-heptanoic acid within a target molecule.

Distinguishing Signatures: Comparative NMR Data

The successful incorporation of 7-amino-heptanoic acid into a peptide sequence or other molecule results in characteristic changes in the NMR spectrum. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for free 7-amino-heptanoic acid and provide a representative comparison with a hypothetical peptide fragment before and after its incorporation.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Assignment7-Amino-Heptanoic Acid (Free)Hypothetical Peptide (Pre-incorporation)Hypothetical Peptide (Post-incorporation of 7-AHA)Key Observations for Confirmation
Hα (C2)~2.28~4.2 (Backbone α-H)~2.30 (7-AHA C2-H)Appearance of a new triplet around 2.30 ppm.
Hβ (C3)~1.54Various side chain signals~1.55 (7-AHA C3-H)New multiplet signals in the aliphatic region.
Hγ (C4)~1.33Various side chain signals~1.35 (7-AHA C4-H)New multiplet signals in the aliphatic region.
Hδ (C5)~1.45Various side chain signals~1.47 (7-AHA C5-H)New multiplet signals in the aliphatic region.
Hε (C6)~1.62Various side chain signals~3.20 (Adjacent to new amide bond)Significant downfield shift of protons on C6 after forming an amide bond.
Hζ (C7)~2.98-~4.1 (Adjacent to original peptide C-terminus)Appearance of a new signal and potential shift of the original C-terminal α-H.

Predicted chemical shifts for free 7-amino-heptanoic acid are based on computational models and may vary depending on solvent and pH.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Assignment7-Amino-Heptanoic Acid (Free)Hypothetical Peptide (Pre-incorporation)Hypothetical Peptide (Post-incorporation of 7-AHA)Key Observations for Confirmation
C1 (COOH)~181.8~175 (Backbone C=O)~178.0 (7-AHA C=O)Appearance of a new carbonyl signal.
C2~36.1~55 (Backbone α-C)~35.5 (7-AHA C2)New aliphatic carbon signals.
C3~26.2Various side chain signals~25.8 (7-AHA C3)New aliphatic carbon signals.
C4~29.7Various side chain signals~29.1 (7-AHA C4)New aliphatic carbon signals.
C5~32.4Various side chain signals~31.9 (7-AHA C5)New aliphatic carbon signals.
C6~42.5-~40.1 (Adjacent to new amide bond)Characteristic shift upon amide bond formation.
C7~62.9-~60.5 (Adjacent to original peptide)Appearance of a new signal corresponding to the terminal carbon of 7-AHA.

Predicted chemical shifts for free 7-amino-heptanoic acid are based on computational models and may vary depending on solvent and pH.[1]

Experimental Protocols for Confirmation

To achieve unambiguous confirmation of 7-amino-heptanoic acid incorporation, a series of 1D and 2D NMR experiments are recommended. The structure of peptides and proteins containing unnatural amino acids can be investigated using modern two-dimensional NMR techniques.[2]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

  • Concentration: For peptide samples, concentrations of 2-5 mM are typically achievable and recommended for optimal signal-to-noise.[3][4] For larger proteins, concentrations are generally lower, in the range of 0.3-0.5 mM.[3]

  • Buffer System: A phosphate-buffered saline (PBS) system is often a good choice.[1] It is advisable to use a buffer with no non-exchangeable protons, such as a phosphate buffer, to avoid interfering signals.[5] The total salt concentration should ideally be kept below 200 mM to minimize signal broadening.[5]

  • pH: The pH of the sample should be maintained in a range where the molecule is stable and soluble, typically between 4.0 and 7.0 for best results.[5]

  • Solvent: For experiments observing exchangeable protons (e.g., amide protons), the sample should be dissolved in a mixture of 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the spectrometer.[5][6]

  • Internal Standard: The addition of a chemical shift reference, such as DSS or TSP, is recommended for accurate calibration of the spectra.[5]

NMR Data Acquisition

A combination of the following NMR experiments is recommended for comprehensive analysis:

  • 1D ¹H NMR: Provides an initial overview of the proton environment. The appearance of new signals in the aliphatic region and changes in the chemical shifts of protons near the incorporation site are primary indicators.

  • 1D ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of new signals corresponding to the seven carbons of 7-amino-heptanoic acid is a key confirmation point.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a few bonds. This is useful for identifying the spin systems of the incorporated amino acid's methylene chain.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. This experiment is crucial for assigning all the proton resonances of the 7-amino-heptanoic acid residue.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[7] This is the most direct way to confirm the presence of the CH₂ groups of the incorporated amino acid by linking the new proton signals to their corresponding carbon signals.[7][8]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-4 bonds).[7][9] This experiment is invaluable for establishing the connectivity between the incorporated 7-amino-heptanoic acid and the rest of the molecule, for instance, by showing a correlation between the protons on C6 of the amino acid and the carbonyl carbon of the preceding residue.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for NMR analysis and the logical process for confirming incorporation.

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition A Dissolve Peptide/Protein in 90% H2O / 10% D2O Buffer B Adjust pH to 4.0-7.0 A->B C Add Internal Standard (e.g., DSS) B->C D 1D 1H & 13C Spectra C->D Transfer to NMR Tube E 2D COSY & TOCSY D->E F 2D HSQC E->F G 2D HMBC F->G

Caption: A streamlined workflow for preparing a sample and acquiring a suite of NMR spectra.

logical_confirmation Logical Flow for Confirmation of Incorporation A Acquire 1D 1H, 1D 13C, 2D TOCSY, 2D HSQC, 2D HMBC B Identify new spin system in TOCSY spectrum A->B C Assign CH2 groups of 7-AHA using HSQC data B->C D Observe long-range correlations in HMBC spectrum C->D E Confirm connectivity between 7-AHA and peptide backbone D->E F Incorporation Confirmed E->F

Caption: The logical steps to confirm the incorporation of 7-amino-heptanoic acid using 2D NMR data.

Alternative Methodologies

While NMR provides the most detailed structural information, other analytical techniques can be used as complementary methods:

  • Mass Spectrometry (MS): Provides the molecular weight of the final product. A mass increase corresponding to the mass of 7-amino-heptanoic acid (145.20 g/mol ) minus the mass of water (18.02 g/mol ) is a strong indication of successful incorporation. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the location of the modification.

  • Edman Degradation: This protein sequencing method can be used to determine the amino acid sequence from the N-terminus. If 7-amino-heptanoic acid is incorporated near the N-terminus, its presence can be confirmed by the absence of a standard amino acid at the expected cycle and the appearance of a modified PTH-amino acid.

  • High-Performance Liquid Chromatography (HPLC): A change in the retention time of the modified peptide compared to the unmodified peptide can indicate successful incorporation. However, this method is not definitive on its own.

References

The Impact of a 7-Amino-Heptanoic Acid Linker on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the modification of peptides to enhance their therapeutic properties is a critical area of study. One common modification is the introduction of chemical linkers, such as 7-amino-heptanoic acid (Aha), to alter a peptide's stability, conformation, and ultimately, its biological activity. This guide provides a comparative analysis of peptides with and without an Aha linker, presenting available experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction to 7-Amino-Heptanoic Acid Linkers in Peptide Chemistry

7-amino-heptanoic acid is a seven-carbon aliphatic chain with an amino group at one end and a carboxylic acid group at the other. This structure allows it to be readily incorporated into a peptide sequence during solid-phase peptide synthesis. The introduction of an Aha linker can serve several purposes, including:

  • Acting as a spacer: The flexible alkyl chain can provide spatial separation between a peptide and another molecule, such as a drug, a labeling agent, or another peptide in a dimer.

  • Modulating hydrophobicity: The aliphatic nature of the linker can increase the overall hydrophobicity of the peptide, potentially influencing its interaction with cell membranes and pharmacokinetic properties.

  • Influencing conformation: The linker can introduce flexibility, which may alter the peptide's three-dimensional structure and its binding affinity to its target receptor.

Comparative Biological Activity: A Case Study Approach

Direct comparative studies providing quantitative data on the same peptide with and without a 7-amino-heptanoic acid linker are not abundant in publicly available literature. However, by examining data from different studies on a specific peptide and its modified counterpart, we can draw valuable insights.

As a case in point, we will look at a bone morphogenetic protein-2 (BMP-2) mimetic peptide. One study reports the synthesis and activity of a BMP-2 mimetic peptide that incorporates a 7-amino-heptanoic acid linker to facilitate its covalent grafting to a bioceramic scaffold for bone regeneration[1]. We will compare the reported activity of this modified peptide with the activity of similar native BMP-2 peptides reported in other studies.

It is important to note that this represents an indirect comparison, and variations in experimental conditions between studies can influence the results.

Quantitative Data Summary

The following table summarizes the available quantitative data for a BMP-2 mimetic peptide with an Aha linker and a representative native BMP-2 peptide.

PeptideBiological Activity MetricValueTargetReference
BMP-2 Mimetic with Aha LinkerOsteoblast ProliferationIncreased (qualitative)Human Osteoblasts[1]
Native BMP-2 Peptide (Representative Data)EC50 for Alkaline Phosphatase Activity~100-500 ng/mLC2C12 cells

Note: Quantitative data for the direct comparison of the same BMP-2 mimetic peptide with and without the Aha linker was not available in the cited literature. The data for the native BMP-2 peptide is representative and may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activity of peptides like the BMP-2 mimetic.

Peptide Synthesis with 7-Amino-Heptanoic Acid Linker

Objective: To synthesize a peptide with a 7-amino-heptanoic acid linker incorporated into the sequence.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol:

  • The peptide was synthesized on a Rink-Amide mBHA resin.

  • The synthesis was performed using an automatic peptide synthesizer.

  • Standard Fmoc-protected amino acids were used for the peptide chain elongation.

  • For the incorporation of the linker, Fmoc-7-amino-heptanoic acid was used as the building block.

  • Side-chain protecting groups (e.g., tBu for Ser and Thr, OtBu for Asp, Trt for His, Asn, and Gln) were used for the relevant amino acids.

  • Five equivalents of each amino acid and coupling reagents were used for each coupling step.

  • Following the completion of the synthesis, the peptide was cleaved from the resin and deprotected.

  • The crude peptide was then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

In Vitro Osteoblast Proliferation Assay

Objective: To assess the effect of the peptide on the proliferation of human osteoblasts.

Protocol:

  • Human osteoblasts are seeded in 96-well plates at a specific density and cultured in appropriate growth medium.

  • After a period of attachment (e.g., 24 hours), the medium is replaced with a medium containing different concentrations of the test peptide (with or without the Aha linker).

  • Control wells receive a medium without the peptide.

  • The cells are incubated for a defined period (e.g., 48-72 hours).

  • Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control.

Visualizing the Role of the Aha Linker

The following diagrams illustrate the conceptual role of the 7-amino-heptanoic acid linker in peptide modification and its potential impact on biological signaling.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_comparison Biological Activity Comparison Native_Peptide Native Peptide Sequence SPPS Solid-Phase Peptide Synthesis Native_Peptide->SPPS In_Vitro_Assay In Vitro Assay (e.g., Cell Proliferation) Native_Peptide->In_Vitro_Assay In_Vivo_Study In Vivo Study (e.g., Animal Model) Native_Peptide->In_Vivo_Study Aha_Linker 7-Amino-Heptanoic Acid (Aha) Aha_Linker->SPPS Modified_Peptide Peptide-Aha Conjugate SPPS->Modified_Peptide Modified_Peptide->In_Vitro_Assay Modified_Peptide->In_Vivo_Study Data_Analysis Comparative Data Analysis In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis

Caption: Workflow for comparing the biological activity of a native peptide and its Aha-modified counterpart.

Signaling_Pathway_Concept cluster_without_linker Without Aha Linker cluster_with_linker With Aha Linker Peptide Native Peptide Receptor_NL Receptor Peptide->Receptor_NL Binding Signaling_NL Intracellular Signaling Receptor_NL->Signaling_NL Activation Response_NL Biological Response Signaling_NL->Response_NL Peptide_Aha Peptide-Aha Conjugate Receptor_L Receptor Peptide_Aha->Receptor_L Potentially Altered Binding Affinity Signaling_L Intracellular Signaling Receptor_L->Signaling_L Activation Response_L Altered Biological Response Signaling_L->Response_L

Caption: Conceptual impact of an Aha linker on peptide-receptor interaction and signaling.

Conclusion

The primary takeaway for researchers is the importance of empirical testing. The effect of an Aha linker on a peptide's biological activity is likely to be highly dependent on the specific peptide sequence, its target, and the overall molecular context. Therefore, any peptide modification strategy should be accompanied by a thorough in vitro and in vivo evaluation to determine the precise impact on its therapeutic potential. Future studies providing direct comparative data will be invaluable in establishing clearer structure-activity relationships for peptides containing this and other aliphatic linkers.

References

Enhancing Peptide Stability: A Comparative Guide to Fmoc-7-amino-heptanoic Acid and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic peptides is a critical challenge. This guide provides a comparative analysis of peptides containing Fmoc-7-amino-heptanoic acid against other common stabilization strategies, supported by experimental data and detailed protocols to aid in the design of more robust peptide-based therapeutics.

The inherent susceptibility of peptides to enzymatic degradation in biological systems significantly limits their therapeutic potential, often resulting in short plasma half-lives.[1][2] To overcome this, various chemical modifications have been developed to improve peptide stability. One such strategy is the incorporation of unnatural amino acids and linkers, such as 7-amino-heptanoic acid, a flexible aliphatic linker. This guide will delve into the stability of peptides containing this linker and compare it with other established methods, including the use of D-amino acids, N-terminal and C-terminal modifications, and the introduction of different linker types.

Comparative Stability Analysis

While direct head-to-head quantitative data on the plasma half-life of peptides containing 7-amino-heptanoic acid is limited in publicly available literature, we can infer its properties based on studies of similar aliphatic linkers, such as 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA). These linkers are primarily used to introduce flexibility and hydrophobicity, which can influence peptide conformation and interaction with proteases.[3]

In contrast, significant quantitative data exists for other stabilization strategies, providing a basis for comparison. The following table summarizes the stability of various modified peptides in human or animal plasma/serum, offering a benchmark for expected performance.

Peptide/Modification StrategyModel Peptide/SystemStability Metric (Half-life, t½)Reference
Aliphatic Linker (Inference) Peptides with 6-aminohexanoic acidNo direct half-life data; noted to enhance hydrophobicity and act as a flexible spacer.[3]N/A
D-Amino Acid Substitution Octreotide (Somatostatin analog)~1.5 hours (compared to minutes for native somatostatin)
N-terminal Acetylation & C-terminal Amidation Modified SomatostatinHalf-life extended compared to unmodified peptide.[4]
Alternative Linker: Rigid (PAPAP) HSA-α-MSH fusion proteinImproved thermal stability (Tm = 83.5°C) and higher purification recovery compared to original linker.[5]
Alternative Linker: XTEN Polymer GLP2-2G peptide with aliphatic spacerLeast stable among XTEN conjugates in plasma.[6]
Fluorescent Labeling (Position Dependent) Tam-labeled [F7,P34]-pNPY analoguet½ = 43.5 h (N-terminal label) vs. 3.8 h (internal label) in human plasma.[7][8]
Isotopically Labeled Peptide [F7,P34]-pNPYHalf-life in human plasma varied between donors (34.0 h to 74.6 h).[7][8]
Unmodified Peptides Api88t½ of ~1 hour in fresh mouse blood, but only minutes in serum.[9]
Onc18<13% remaining after 1 hour in commercial serum and plasma.[9]
Native GLP-1~2 minutes in serum.[1]
Insulin4-6 minutes in bloodstream.[10]
GnRHNo measurable amount at 15 minutes post-administration in rats.[2]

Experimental Protocols

To enable researchers to conduct their own stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: Peptide Stability Assay in Human Plasma

This protocol outlines the steps to assess the stability of a peptide in human plasma over time.

Materials:

  • Test peptide (e.g., containing this compound)

  • Human plasma (from multiple donors recommended)[7][8]

  • Incubator or water bath at 37°C

  • Precipitating agent (e.g., 10% trichloroacetic acid (TCA) or organic solvent mixture)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Data analysis software (e.g., GraphPad Prism)

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the test peptide in an appropriate solvent.

    • Add the peptide stock solution to pre-warmed human plasma to achieve the desired final concentration (e.g., 10 µM).[7]

    • Incubate the mixture at 37°C with gentle agitation.[7]

  • Sample Collection and Protein Precipitation:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

    • Immediately add a precipitating agent (e.g., TCA to a final concentration of 3% w/v) to stop enzymatic activity and precipitate plasma proteins.[9]

    • Incubate on ice for at least 10 minutes.[9]

    • Centrifuge the samples at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated proteins.[9]

  • Analysis:

    • Carefully collect the supernatant containing the remaining intact peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide. A C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[9]

    • Monitor the peptide by UV absorbance at 214 nm or by mass spectrometry.[9]

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak areas to the time zero (T0) sample, which represents 100% intact peptide.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide incorporating this compound using the standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIPS)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (or this compound), coupling reagent, and DIPEA in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using preparative RP-HPLC.

    • Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide stability analysis and solid-phase peptide synthesis.

Peptide_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Start: Peptide + Plasma incubate Incubate at 37°C start->incubate sampling Aliquot at Time Points incubate->sampling precipitate Add Precipitating Agent (e.g., TCA) sampling->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS / HPLC Quantification supernatant->analysis data Data Analysis: Calculate Half-Life analysis->data end end data->end End: Stability Profile

Caption: Workflow for determining peptide stability in plasma.

SPPS_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA/Linker, HBTU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Cycle cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end End: Pure Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The stability of therapeutic peptides is a multifaceted challenge that can be addressed through various chemical modification strategies. While direct comparative stability data for peptides containing this compound remains elusive, its nature as a flexible, aliphatic linker suggests it may contribute to altered peptide conformation and hydrophobicity, thereby influencing susceptibility to proteolysis. For a comprehensive stability enhancement strategy, researchers should consider a combination of approaches, such as the inclusion of D-amino acids, terminal modifications, or the use of structured linkers, in addition to aliphatic spacers like 7-amino-heptanoic acid. The provided experimental protocols and workflows serve as a foundation for conducting systematic stability analyses and synthesizing modified peptides, ultimately aiding in the development of more effective and durable peptide therapeutics.

References

A Comparative Guide to Coupling Reagents for Fmoc-7-amino-heptanoic Acid Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of spacers and linkers, such as Fmoc-7-amino-heptanoic acid, is a critical step in the synthesis of modified peptides and complex drug conjugates. The choice of coupling reagent can significantly impact reaction efficiency, yield, and purity, particularly when dealing with sterically unencumbered but nonetheless important building blocks like this linear aliphatic amino acid. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.

This compound is a versatile building block utilized in peptide synthesis to introduce a seven-carbon aliphatic spacer.[1] Its compatibility with a range of coupling reagents enhances the efficiency of peptide assembly.[1] This guide will focus on a comparative analysis of four widely used coupling reagents: HATU, HBTU, COMU, and the classic DIC/HOBt system.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is pivotal for achieving high yields and purity in solid-phase peptide synthesis (SPPS). Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have largely superseded older methods due to their high reactivity and ability to suppress racemization.[2]

Key Considerations for Reagent Selection:

  • Reactivity and Speed: For sterically hindered amino acids, more reactive reagents are often required to achieve complete coupling in a reasonable timeframe.

  • Side Reactions: The potential for side reactions, such as racemization or guanidinylation of the N-terminus, is a critical factor.[2]

  • Cost-Effectiveness: Reagent cost can be a significant consideration, especially for large-scale synthesis.

  • Safety: Some coupling reagents and their byproducts may pose safety hazards. For instance, COMU is presented as a safer alternative to benzotriazole-based reagents like HBTU and HATU due to the explosive nature of benzotriazole derivatives.

Quantitative Data Summary

While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, the following table summarizes representative performance data for these coupling reagents with sterically hindered or "difficult" peptide sequences, which can serve as a valuable proxy for performance.

Coupling ReagentAdditiveBaseTypical Reaction TimeReported Yield/Purity for Difficult CouplingsKey Advantages
HATU HOAtDIPEA15-60 minHigh Purity (>95%)High reactivity, fast reaction times, and reduced epimerization.[3] Particularly effective for sterically hindered amino acids.[2][3]
HBTU HOBtDIPEA30-120 minGood Purity (>90%)A cost-effective and reliable reagent for routine peptide synthesis.[4]
COMU (Oxyma)DIPEA15-45 minHigh Purity (>95%)High coupling efficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[5][6] Byproducts are water-soluble, simplifying purification.[7][5]
DIC/HOBt HOBt-1-4 hoursVariable, generally lower than onium saltsA classic, low-cost method. The absence of a tertiary base can minimize racemization.[6] The primary drawback is the formation of insoluble dicyclohexylurea (DCU) when using DCC, though the urea from DIC is more soluble.[3]

Experimental Protocols

The following are detailed, generalized protocols for the coupling of this compound to a resin-bound free amine using the compared reagents in a solid-phase peptide synthesis workflow.

General Resin Preparation and Deprotection
  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.

HATU Coupling Protocol
  • Reagents:

    • This compound (3 eq.)

    • HATU (2.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction completion using a colorimetric test (e.g., negative Kaiser test).

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

HBTU Coupling Protocol
  • Reagents:

    • This compound (3 eq.)

    • HBTU (2.9 eq.)

    • HOBt (3 eq.)

    • DIPEA (6 eq.)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

    • Add DIPEA to the solution to begin the activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion.

    • Drain the reaction solution and wash the resin with DMF and DCM.

COMU Coupling Protocol
  • Reagents:

    • This compound (3 eq.)

    • COMU (3 eq.)

    • DIPEA (6 eq.)

    • DMF

  • Procedure:

    • Dissolve this compound and COMU in DMF.

    • Add DIPEA and allow to pre-activate for 1-2 minutes.[5]

    • Add the solution to the deprotected resin and agitate at room temperature for 30-45 minutes.[5]

    • Monitor for completion and then wash the resin with DMF and DCM.

DIC/HOBt Coupling Protocol
  • Reagents:

    • This compound (3 eq.)

    • HOBt (3 eq.)

    • Diisopropylcarbodiimide (DIC) (3 eq.)

    • DMF/DCM mixture

  • Procedure:

    • Dissolve this compound and HOBt in a minimal amount of DMF.

    • Add this solution to the deprotected resin, followed by the addition of DIC.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion.

    • Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove the soluble diisopropylurea byproduct.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.

SPPS_Workflow Resin Resin with Fmoc-protected Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin with Free Amine Washing1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 ElongatedPeptide Resin with Elongated Peptide Washing2->ElongatedPeptide Repeat Repeat Cycle or Final Cleavage ElongatedPeptide->Repeat

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanisms cluster_0 Onium Salt Activation (HATU/HBTU/COMU) cluster_1 Carbodiimide Activation (DIC/HOBt) AA_Onium {Fmoc-AA-COOH | + Onium Salt | + Base} ActiveEster Reactive O-Acylisourea Ester AA_Onium->ActiveEster Activation PeptideBond_Onium Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond_Onium PeptideAmine_Onium H2N-Peptide-Resin PeptideAmine_Onium->PeptideBond_Onium Nucleophilic Attack AA_Carbo {Fmoc-AA-COOH | + DIC} O_Acylisourea O-Acylisourea (highly reactive) AA_Carbo->O_Acylisourea HOBt_Ester HOBt Active Ester (less reactive, less racemization) O_Acylisourea->HOBt_Ester + HOBt PeptideBond_Carbo Fmoc-AA-CO-NH-Peptide-Resin HOBt_Ester->PeptideBond_Carbo PeptideAmine_Carbo H2N-Peptide-Resin PeptideAmine_Carbo->PeptideBond_Carbo Nucleophilic Attack

References

Safety Operating Guide

Safeguarding Your Synthesis: Personal Protective Equipment and Handling Protocols for Fmoc-7-amino-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe handling of reagents like Fmoc-7-amino-heptanoic acid is of paramount importance. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, solid compound that can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.

Handling Solid this compound:

When handling the powdered form of this reagent, the primary concerns are skin and eye contact, and inhalation of dust particles.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]
Body Protection A lab coat or chemical-resistant apron.[2]
Respiratory Protection A NIOSH-approved respirator or dust mask should be used if dust is generated.[2][3]

Handling Solutions of this compound:

In peptide synthesis, this compound is typically dissolved in solvents such as N,N-dimethylformamide (DMF). When in solution, the hazards of the solvent must also be considered.

PPE CategorySpecification
Eye Protection Chemical safety goggles.
Hand Protection Chemical-resistant gloves appropriate for the solvent being used.
Body Protection A lab coat.
Ventilation All handling of solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the safe handling of this compound from weighing the solid to its use in a typical peptide synthesis workflow.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Before handling the compound, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. If weighing the solid, perform this in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.

  • Weighing: Carefully weigh the desired amount of this compound onto weighing paper. Use a spatula to handle the powder and avoid generating dust.

  • Dissolving: In a chemical fume hood, add the weighed solid to a suitable container. Slowly add the required volume of solvent (e.g., DMF) and stir gently until the solid is completely dissolved.

  • Use in Synthesis: The resulting solution can then be used in the subsequent steps of your solid-phase peptide synthesis (SPPS) protocol.

  • Post-Handling: After use, ensure all containers are securely sealed. Clean any spills immediately according to your laboratory's standard operating procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Synthesis dissolve->use seal Seal Containers use->seal clean Clean Workspace seal->clean dispose Dispose of Waste clean->dispose

Workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All materials contaminated with this compound should be treated as hazardous waste.[4]

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Includes: Unused or expired this compound, contaminated weighing paper, gloves, and pipette tips.[4]

    • Procedure: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste:

    • Halogenated Solvents: Collect waste solvents like dichloromethane (DCM) in a designated "Halogenated Waste" container.

    • Non-Halogenated Solvents: Collect waste solvents like DMF in a "Non-Halogenated Waste" container.

    • Basic Waste: Solutions containing piperidine from the Fmoc deprotection step should be collected in a dedicated "Basic Waste" or "Piperidine Waste" container.[5]

    • Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" from the final peptide cleavage step must be collected in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.[5]

All waste containers must be clearly labeled with their full chemical contents and associated hazards.[4] Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Never dispose of chemical waste down the sink or in regular trash.

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation solid_waste Contaminated Gloves, Pipette Tips, Weighing Paper start->solid_waste halogenated Halogenated Solvents (DCM) start->halogenated non_halogenated Non-Halogenated Solvents (DMF) start->non_halogenated basic Basic Waste (Piperidine) start->basic acidic Acidic Waste (TFA) start->acidic solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container disposal Dispose via Institutional EHS solid_container->disposal halogenated_container Halogenated Waste halogenated->halogenated_container non_halogenated_container Non-Halogenated Waste non_halogenated->non_halogenated_container basic_container Basic Waste basic->basic_container acidic_container Acidic Waste acidic->acidic_container halogenated_container->disposal non_halogenated_container->disposal basic_container->disposal acidic_container->disposal

Waste disposal workflow for Fmoc-SPPS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-7-amino-heptanoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-7-amino-heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.